Methyl N-formylanthranilate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 2-formamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNPZFOYXWWMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068294 | |
| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid Fruity grape type aroma | |
| Record name | Methyl N-formylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl N-formylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
41270-80-8 | |
| Record name | Methyl N-formylanthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41270-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-formylanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041270808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(formylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL N-FORMYLANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM71YC88Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl n-formylanthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Methyl N-formylanthranilate chemical structure and properties
This guide provides a comprehensive technical overview of Methyl N-formylanthranilate, a significant aroma chemical. Tailored for researchers, scientists, and professionals in drug development and fine chemicals, this document delves into the compound's chemical structure, physicochemical properties, synthesis, analytical methodologies, and applications, grounding all claims in authoritative data.
Core Chemical Identity
This compound, systematically known as Methyl 2-formamidobenzoate, is an organic compound classified as an amidobenzoic acid.[1] It is a derivative of methyl anthranilate, a common fragrance and flavor ingredient. The introduction of a formyl group to the nitrogen atom significantly modulates its chemical and sensory characteristics.
Key Identifiers:
-
Chemical Name: this compound[1]
-
Synonyms: Methyl 2-formamidobenzoate, Methyl o-formamidobenzoate, N-Formylanthranilic acid methyl ester[1][2]
-
CAS Number: 41270-80-8[1]
Below is a diagram illustrating the logical relationship of its core identifiers.
Caption: Core Identifiers of this compound.
Physicochemical and Organoleptic Properties
This compound is a yellowish solid at room temperature, characterized by a distinct fruity, grape-like aroma.[1][2] Its physical and chemical properties are crucial for its application in various formulations.
| Property | Value | Source(s) |
| Appearance | Yellowish solid | [1] |
| Odor | Fruity, grape-like | [2] |
| Melting Point | 52-53.5 °C | [1][5] |
| Boiling Point | 367.8 °C at 760 mmHg | [1] |
| Density | 1.243 g/cm³ | [1][5] |
| Flash Point | 176.3 °C | [1] |
| Water Solubility | Slightly soluble | [1][5] |
| Solubility | Soluble in ethanol | [1] |
| Refractive Index | 1.578 | [1] |
Synthesis Protocol: Formylation of Methyl Anthranilate
The synthesis of this compound is most commonly achieved through the formylation of methyl anthranilate. This process involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group. A well-established method utilizes formic acid as the formylating agent, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.
Reaction Principle: The lone pair of electrons on the nitrogen atom of methyl anthranilate acts as a nucleophile, attacking the carbonyl carbon of formic acid. A subsequent dehydration step yields the N-formylated product.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl anthranilate in a suitable solvent such as toluene.
-
Addition of Formylating Agent: Add an equimolar amount of formic acid to the solution. For enhanced reactivity, a slight excess of formic acid can be used.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize excess formic acid, followed by a brine solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Synthesis Workflow of this compound.
Analytical Characterization
To ensure the purity and confirm the identity of synthesized this compound, a combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for assessing the purity of the compound. While specific methods for this compound are not abundant in public literature, methods for the structurally similar methyl anthranilate can be adapted.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water, coupled with UV detection, would be a suitable starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for both identification and quantification. The mass spectrum will show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern will be characteristic of the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methyl ester protons, the N-H proton, and the formyl proton, with specific chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl, the amide carbonyl, and the N-H bond.
The following diagram outlines a typical analytical workflow for quality control.
Caption: Analytical Workflow for Quality Control.
Applications and Industrial Relevance
This compound is primarily utilized in the flavor and fragrance industries.[1][2]
-
Fragrance Industry: Its fruity and grape-like notes make it a valuable component in perfumes, colognes, and scented personal care products, where it can enhance floral and fruity accords.[2]
-
Flavor Industry: It is used in low concentrations to impart grape and berry nuances to a variety of food and beverage products.[2]
-
Chemical Intermediate: It can also serve as an intermediate in the synthesis of other aroma chemicals and potentially in the development of pharmaceutical compounds.[2]
Safety and Regulatory Information
While generally considered to have low toxicity, proper handling procedures should always be followed.[2] This includes using personal protective equipment such as gloves and goggles, and working in a well-ventilated area to avoid inhalation of dust or vapors.[2] It is important to note that the structurally related compound, Methyl N-methylanthranilate, has been subject to regulatory review regarding its phototoxic potential and nitrosamine formation.[7][8][9] Therefore, it is prudent to consider these aspects in the safety assessment of this compound, especially in applications involving exposure to UV light.
Conclusion
This compound is a versatile aroma chemical with a well-defined chemical profile and established applications. A thorough understanding of its synthesis, analytical characterization, and safety considerations is paramount for its effective and responsible use in research and commercial applications. The methodologies and data presented in this guide provide a solid foundation for professionals working with this compound.
References
- 1. echemi.com [echemi.com]
- 2. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE - Sozio [jesozio.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. cosmeticscare.eu [cosmeticscare.eu]
An In-depth Technical Guide to Methyl N-formylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl N-formylanthranilate, including its chemical identity, synthesis, analytical characterization, and safety considerations. Designed for professionals in research and development, this document synthesizes critical data to support experimental design and application.
Core Chemical Identity
-
IUPAC Name: methyl 2-formamidobenzoate[1]
-
Synonyms: this compound, Methyl 2-formylaminobenzoate, 2-formamidobenzoic acid methyl ester, Benzoic acid, 2-(formylamino)-, methyl ester[4][5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [3][4] |
| Molecular Weight | 179.17 g/mol | [4] |
| Appearance | Pale yellow solid (estimated) | |
| Melting Point | 52-53.5 °C | [3] |
| Boiling Point | 367.8 °C at 760 mmHg | [3] |
| Density | 1.243 g/cm³ | [3] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [3] |
Synthesis of this compound: A Methodological Approach
The primary route to this compound is the N-formylation of methyl anthranilate. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. While specific, detailed protocols for this exact transformation are not extensively published in peer-reviewed literature, a robust procedure can be derived from established organic synthesis methodologies.
A common and effective method for N-formylation is the use of formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. An alternative approach involves the use of a mixed anhydride of formic acid and acetic anhydride.
Below is a proposed, self-validating experimental protocol based on established chemical principles.
Experimental Protocol: N-formylation of Methyl Anthranilate
Objective: To synthesize this compound from methyl anthranilate.
Materials:
-
Methyl anthranilate
-
Formic acid (≥95%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic removal of water
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl anthranilate in a suitable solvent such as toluene.
-
Addition of Reagent: Add an excess of formic acid to the solution.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, methyl anthranilate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid. This should be done carefully due to potential gas evolution.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Causality in Experimental Choices:
-
Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, which is crucial for driving the reaction to completion by removing the water byproduct.
-
Excess Formic Acid: Using an excess of formic acid ensures that the reaction proceeds to completion and helps to fully convert the methyl anthranilate.
-
Sodium Bicarbonate Wash: This step is essential to remove the excess formic acid, which could otherwise interfere with subsequent steps or contaminate the final product.
Caption: Synthesis workflow for this compound.
Applications and Relevance in Research and Development
Currently, the primary documented applications of this compound are in the flavor and fragrance industries, where it is used to impart fruity and grape-like aromas.[2]
While there is a notable absence of direct applications in drug development in the current body of literature, the molecular structure of this compound suggests its potential as a valuable intermediate in organic synthesis. The anthranilate scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive molecules. The formyl group can serve as a protecting group for the amine or as a synthetic handle for further chemical transformations.
Potential as a Pharmaceutical Intermediate:
The N-formyl group can be readily hydrolyzed to regenerate the free amine, making it a useful protecting group in multi-step syntheses. Furthermore, the formyl group can participate in various chemical reactions to build more complex molecular architectures. Researchers in drug discovery could potentially utilize this compound as a starting material for the synthesis of novel heterocyclic compounds or other complex molecules with potential therapeutic applications.
Analytical Characterization
Accurate analytical characterization is paramount for ensuring the purity and identity of any chemical compound used in research.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Source |
| Mass Spectrometry (GC-MS) | A mass spectrum is available, providing fragmentation patterns for structural elucidation. | [5] |
| ¹³C NMR | A ¹³C NMR spectrum is available, showing the chemical shifts of the carbon atoms in the molecule. | [6] |
| ¹H NMR | Detailed ¹H NMR data is not readily available in public databases. | |
| Infrared (IR) Spectroscopy | A full IR spectrum is not readily available in public databases. |
Expected Spectroscopic Features:
-
¹H NMR: One would expect to see signals corresponding to the aromatic protons, the methyl ester protons, the N-H proton, and the formyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, the C=O stretch of the ester, the C=O stretch of the amide (formyl group), and aromatic C-H and C=C stretches.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to safety and handling is imperative, treating the compound with the precautions required for related and potentially more hazardous materials. The following guidance is based on data for the closely related compounds methyl anthranilate and methyl N-methylanthranilate.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[2]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[7]
Potential Hazards (based on related compounds):
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[7]
-
Ingestion: May be harmful if swallowed.[7]
First Aid Measures (based on related compounds):
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
If Swallowed: Call a poison center or doctor if you feel unwell.[7]
Storage:
-
Keep in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
Disclaimer: The safety information provided is based on data for structurally similar compounds and should be used as a guide. It is essential to perform a thorough risk assessment before handling this compound and to consult a comprehensive and specific Safety Data Sheet if one becomes available.
Conclusion
This compound is a well-defined chemical entity with established applications in the flavor and fragrance industry. While its direct role in drug development is not yet documented, its chemical structure suggests potential as a versatile intermediate for organic synthesis. This guide provides a foundational understanding of its properties, a plausible synthesis protocol, and essential safety considerations to aid researchers in their work with this compound. Further investigation into its reactivity and potential applications in medicinal chemistry is warranted.
References
- 1. Benzoic acid, 2-(formylamino)-, methyl ester [webbook.nist.gov]
- 2. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Spectroscopic data of Methyl N-formylanthranilate (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl N-formylanthranilate
Authored by: A Senior Application Scientist
Introduction: The Structural Imperative of this compound
This compound (CAS 41270-80-8), also known as Methyl 2-formamidobenzoate, is an aromatic compound of significant interest in the fields of flavor, fragrance, and pharmaceutical intermediate synthesis.[1][2] Its molecular structure, comprising a methyl ester and an N-formyl group on an anthranilate framework, dictates its chemical reactivity, organoleptic properties, and utility as a building block. The unambiguous confirmation of this structure is paramount for quality control, reaction monitoring, and regulatory compliance.
This guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion moves beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are used in concert to create a complete atomic map.
Experimental Protocol: ¹H and ¹³C NMR
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent for this analysis. It is chemically inert, possesses excellent solvating power for aromatic esters and amides, and its residual proton signal (CHCl₃ at ~7.26 ppm) and carbon signals (~77.2 ppm) are well-documented and typically do not interfere with key analyte resonances.[3]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound solid.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) directly within a 5 mm NMR tube. To ensure homogeneity, cap the tube and gently invert it several times or use a vortex mixer.
-
Internal Standard (Optional): While modern spectrometers can lock onto the deuterium signal of the solvent, a small amount of tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.
-
Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the aromatic protons. Standard acquisition parameters for both ¹H and ¹³C (including DEPT-135 for carbon type differentiation) are typically employed.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The presence of two distinct functional groups—the formamide and the methyl ester—on the aromatic ring leads to a characteristic set of signals. Due to restricted rotation around the amide C-N bond, formamides can exist as cis and trans rotamers, which may result in two distinct sets of signals for the formyl and NH protons.
// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; N7 [label="N", pos="2.08,1.2!"]; H_N [label="H", pos="2.08,1.8!"]; C_formyl [label="C", pos="3.12,0.6!"]; H_formyl [label="H", pos="3.12,0!"]; O_formyl [label="O", pos="4.16,1!"]; C_ester [label="C", pos="-2.08,1.2!"]; O_ester1 [label="O", pos="-2.08,1.8!"]; O_ester2 [label="O", pos="-3.12,0.6!"]; C_methyl [label="CH₃", pos="-4.16,1!"]; H3 [label="H", pos="-1.87,-1.0!"]; H4 [label="H", pos="0,-2.0!"]; H5 [label="H", pos="1.87,-1.0!"]; H6 [label="H", pos="1.87,1.0!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C6; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl; C1 -- N7; N7 -- H_N; N7 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [style=double];
// C-H bonds for aromatic protons C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;
// Labels for protons label_H3 [label="H-c", pos="-2.2,-1.2!", fontcolor="#EA4335"]; label_H4 [label="H-d", pos="0,-2.4!", fontcolor="#34A853"]; label_H5 [label="H-e", pos="2.2,-1.2!", fontcolor="#FBBC05"]; label_H6 [label="H-f", pos="2.2,1.2!", fontcolor="#4285F4"]; label_H_N [label="H-b", pos="2.4,2.0!", fontcolor="#EA4335"]; label_H_formyl [label="H-a", pos="3.4,-0.2!", fontcolor="#34A853"]; label_C_methyl [label="H-g", pos="-4.4,1.4!", fontcolor="#FBBC05"]; } enddot Caption: Structure of this compound with proton labeling.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Label | Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-a | Formyl (-CHO) | 8.4 - 8.7 | Singlet (s) | 1H |
| H-b | Amide (N-H) | 8.8 - 9.5 | Broad Singlet (br s) | 1H |
| H-f | Aromatic (C6-H) | 8.1 - 8.3 | Doublet (d) | 1H |
| H-c | Aromatic (C3-H) | 7.9 - 8.1 | Doublet (d) | 1H |
| H-e | Aromatic (C5-H) | 7.5 - 7.7 | Triplet (t) | 1H |
| H-d | Aromatic (C4-H) | 7.1 - 7.3 | Triplet (t) | 1H |
| H-g | Methyl Ester (-OCH₃) | 3.9 - 4.0 | Singlet (s) | 3H |
-
Formyl and Amide Protons (H-a, H-b): The deshielding effect of the adjacent carbonyl group and nitrogen atom causes the formyl and amide protons to appear far downfield. The amide proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.
-
Aromatic Protons (H-c, d, e, f): The four protons on the ortho-disubstituted benzene ring will appear as a complex multiplet system. H-f, being ortho to the electron-withdrawing ester group, is expected to be the most downfield of the aromatic signals. H-c, ortho to the formamido group, will also be significantly downfield. The remaining protons, H-d and H-e, will appear further upfield, with splitting patterns consistent with an ABCD spin system (approximating to doublets and triplets).
-
Methyl Protons (H-g): The three equivalent protons of the methyl ester group will appear as a sharp singlet, deshielded by the adjacent oxygen atom. Its chemical shift is highly characteristic of methyl esters.[4]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Expected δ (ppm) |
|---|---|
| Ester Carbonyl (C=O) | 168 - 170 |
| Amide Carbonyl (C=O) | 160 - 163 |
| Aromatic (C2) | 138 - 140 |
| Aromatic (C4) | 134 - 136 |
| Aromatic (C6) | 131 - 133 |
| Aromatic (C5) | 123 - 125 |
| Aromatic (C3) | 121 - 123 |
| Aromatic (C1) | 118 - 120 |
| Methyl Ester (-OCH₃) | 52 - 53 |
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ester carbonyl carbon is typically found further downfield than the amide carbonyl carbon.
-
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbons directly attached to the substituents (C1 and C2) are quaternary and will have lower intensity. Their precise shifts are influenced by the electronic effects of the attached groups. The protonated carbons (C3-C6) will appear as more intense signals in the range of 120-136 ppm.
-
Methyl Carbon: The methyl carbon of the ester group will appear as a single, intense signal in the upfield region, typically around 52-53 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
Rationale for Technique Selection: ATR is a modern, preferred method for solid samples as it requires minimal to no sample preparation, unlike the traditional KBr pellet method.[5] It provides high-quality, reproducible spectra by pressing the sample directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide).
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's press arm or anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance spectrum.
IR Spectral Interpretation
The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups and characteristic bands from the N-H and aromatic moieties.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 3350 | N-H Stretch | Secondary Amide | Medium |
| 3030 - 3100 | C-H Stretch | Aromatic | Medium-Weak |
| ~1720 | C=O Stretch | Aromatic Ester | Strong |
| ~1685 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| 1580 - 1610 | C=C Stretch | Aromatic Ring | Medium |
| 1510 - 1540 | N-H Bend (Amide II) | Secondary Amide | Strong |
| 1250 - 1310 | Asymmetric C-C-O Stretch | Aromatic Ester | Strong |
| 1100 - 1130 | Symmetric O-C-C Stretch | Aromatic Ester | Strong |
| 750 - 770 | C-H Out-of-Plane Bend | 1,2-Disubstituted Aromatic | Strong |
-
N-H and C=O Regions: The presence of a medium-intensity band around 3300 cm⁻¹ is a clear indicator of the N-H bond in the secondary amide.[6] The most prominent features are the two strong carbonyl absorptions. The ester C=O stretch is expected at a higher frequency (~1720 cm⁻¹) than the amide I band (~1685 cm⁻¹). This difference arises from the resonance effect in the amide group, which imparts more single-bond character to the C=O bond, lowering its vibrational frequency.[7][8]
-
Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of structural information. The strong "Amide II" band, a mix of N-H bending and C-N stretching, is highly characteristic. Furthermore, the two strong C-O stretching bands of the aromatic ester group are expected around 1280 cm⁻¹ and 1110 cm⁻¹.[7] Finally, a strong band in the 750-770 cm⁻¹ range confirms the ortho (1,2) substitution pattern on the benzene ring.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
Rationale for Technique Selection: EI is a classic, robust ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. This fragmentation is highly valuable for structural elucidation by piecing together the molecular puzzle.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure solid, the direct probe is heated to volatilize the sample into the ion source.
-
Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).
-
Fragmentation: The molecular ion is energetically unstable and rapidly undergoes fragmentation, breaking down into a series of smaller, stable cations and neutral radicals.
-
Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, generating a signal proportional to their abundance. The resulting plot of ion abundance versus m/z is the mass spectrum.
Mass Spectrum Interpretation
The mass spectrum will provide the molecular weight and a fragmentation fingerprint. The molecular formula C₉H₉NO₃ gives an exact mass of 179.058 g/mol .[5][10]
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 179 | Molecular Ion [M]•⁺ | [C₉H₉NO₃]•⁺ | Confirms molecular weight. |
| 150 | [M - CHO]⁺ | [C₈H₈NO₂]⁺ | Loss of the formyl radical. |
| 148 | [M - OCH₃]⁺ | [C₈H₆NO₂]⁺ | Alpha-cleavage, loss of methoxy radical from ester. |
| 120 | [M - CO₂CH₃]⁺ | [C₇H₆NO]⁺ | Loss of the carbomethoxy radical. |
| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ | From m/z 120, loss of CO. |
Proposed Fragmentation Pathway: The fragmentation of this compound is logically predicted to follow pathways characteristic of both aromatic amides and methyl esters.
-
Molecular Ion (m/z 179): The appearance of a strong peak at m/z 179 confirms the molecular weight of the compound.
-
Loss of Formyl Radical (m/z 150): A common pathway for N-formyl compounds is the cleavage of the C-N bond, leading to the loss of a formyl radical (•CHO, 29 Da).[11] This would result in an ion at m/z 150, corresponding to the methyl anthranilate cation.
-
Loss of Methoxy Radical (m/z 148): Esters frequently undergo alpha-cleavage with the loss of the alkoxy group.[12] Loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion would produce a fragment at m/z 148.
-
Loss of Carbomethoxy Radical (m/z 120): Cleavage of the bond between the aromatic ring and the ester group results in the loss of the carbomethoxy radical (•CO₂CH₃, 59 Da), yielding an N-formylanilinyl cation at m/z 120. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion is a classic fragmentation pathway for acylium ions, producing a fragment at m/z 92.[12]
Conclusion: A Unified Spectroscopic Portrait
The structural elucidation of this compound is a self-validating process when NMR, IR, and MS are used in combination. ¹H and ¹³C NMR spectroscopy provide a definitive map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity of the aromatic, amide, and ester moieties. IR spectroscopy offers rapid and unambiguous confirmation of the key functional groups, clearly distinguishing between the ester and amide carbonyls. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern that is entirely consistent with the proposed structure. Together, these techniques provide an undeniable and comprehensive spectroscopic signature, ensuring the identity and purity of this compound for researchers and drug development professionals.
References
- 1. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. This compound [webbook.nist.gov]
- 6. Formamide, N-phenyl- [webbook.nist.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Formamide, N-phenyl- [webbook.nist.gov]
- 12. Methyl anthranilate [webbook.nist.gov]
Synthesis of Methyl N-formylanthranilate from anthranilic acid
An In-Depth Technical Guide to the Synthesis of Methyl N-formylanthranilate from Anthranilic Acid
Abstract
This technical guide provides a comprehensive overview and a detailed procedural account of the synthesis of this compound, a compound of interest in the flavor and fragrance industries.[1][2] The synthesis commences with anthranilic acid and proceeds through a two-step sequence involving N-formylation followed by esterification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a robust experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis.
Introduction and Strategic Overview
This compound (C₉H₉NO₃) is an aromatic compound valued for its characteristic fruity, grape-like organoleptic properties.[2] Its synthesis from the readily available precursor, anthranilic acid, is a common objective in organic synthesis laboratories. The transformation requires two key modifications to the anthranilic acid molecule: formylation of the primary amine and esterification of the carboxylic acid.
The strategic approach detailed in this guide prioritizes a logical two-step pathway that maximizes yield and purity by first protecting the reactive amino group via formylation, which then allows for a clean, acid-catalyzed esterification of the carboxylic acid. This sequence mitigates potential side reactions that could occur if the esterification were attempted first.
Mechanistic Rationale and Pathway Selection
The chosen synthetic route involves two distinct, high-yielding reactions:
-
N-Formylation: The introduction of a formyl group (-CHO) onto the nitrogen atom of anthranilic acid.[3] This is efficiently achieved using acetic formic anhydride (AFA) as the formylating agent.
-
Esterification: The conversion of the carboxylic acid group of the N-formylated intermediate into a methyl ester using methanol under acidic catalysis (Fischer-Speier esterification).
This pathway is selected for its reliability, use of accessible reagents, and straightforward purification procedures.
The Formylating Agent: Acetic Formic Anhydride (AFA)
Formylation is a crucial transformation in organic synthesis.[3] While pure formic anhydride is a potent formylating agent, it is thermally unstable and not commercially available.[3] A superior alternative is the mixed anhydride, acetic formic anhydride (AFA).[3][4] AFA is readily prepared in situ by reacting formic acid with acetic anhydride.[3][5] It offers excellent reactivity and selectivity. The formyl group's carbonyl carbon is more electrophilic and less sterically hindered than the acetyl group's, ensuring the preferential transfer of the formyl moiety to the nucleophilic amine.[3]
Detailed Experimental Protocols
Part I: Synthesis of N-Formylanthranilic Acid
This procedure details the N-formylation of anthranilic acid using in situ generated acetic formic anhydride.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 10.0 g | 0.073 mol |
| Formic Acid (98-100%) | CH₂O₂ | 46.03 | 25.2 mL (~30.8 g) | 0.67 mol (~9 eq) |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20.5 mL (~22.2 g) | 0.217 mol (~3 eq) |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Protocol:
-
Preparation of Acetic Formic Anhydride (AFA): In a 250 mL flask equipped with a magnetic stirrer, cool 25.2 mL of formic acid in an ice-water bath. While maintaining the temperature below 10 °C, slowly add 20.5 mL of acetic anhydride dropwise. The reaction is exothermic. After the addition is complete, stir the mixture in the ice bath for 30 minutes to ensure the complete formation of AFA.[3]
-
Causality Explanation: In situ generation at low temperatures is critical because AFA is thermally unstable and can decompose.[4] The excess formic acid ensures the reaction goes to completion.
-
-
N-Formylation Reaction: To a separate 500 mL beaker containing 10.0 g of anthranilic acid, slowly add the freshly prepared, cold AFA solution with vigorous stirring. The anthranilic acid will gradually dissolve as it reacts.
-
Reaction Quenching and Product Precipitation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Then, slowly pour the mixture into 200 mL of ice-cold water with stirring. A white precipitate of N-formylanthranilic acid should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acids. To further purify, the crude product can be recrystallized from hot water or an ethanol-water mixture. Dry the purified crystals under vacuum.
Part II: Synthesis of this compound
This procedure details the Fischer esterification of N-formylanthranilic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| N-Formylanthranilic Acid | C₈H₇NO₃ | 165.15 | 10.0 g | 0.0605 mol |
| Methanol | CH₄O | 32.04 | 150 mL | - (Solvent/Reagent) |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | - (Catalyst) |
| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of dry N-formylanthranilic acid in 150 mL of methanol. Add a magnetic stir bar.
-
Acid Catalysis: Carefully add 2 mL of concentrated sulfuric acid to the suspension. Equip the flask with a reflux condenser.
-
Causality Explanation: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Esterification Reaction: Heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds. Monitor the reaction for completion (typically 4-6 hours) using Thin Layer Chromatography (TLC).
-
Self-Validating System: Using a large excess of methanol as the solvent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.
-
-
Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 300 mL of cold water. Extract the aqueous mixture three times with 50 mL portions of dichloromethane (DCM).
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally 100 mL of brine.
-
Causality Explanation: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted N-formylanthranilic acid, preventing them from contaminating the final product.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure, crystalline this compound. Dry the final product.
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the overall synthetic process and experimental workflow.
Caption: Overall reaction scheme for the synthesis.
Caption: Step-by-step experimental workflow diagram.
Product Characterization
The final product, this compound, should be a pale yellow or white solid.[2] Its identity and purity can be confirmed by standard analytical methods.
| Property | Expected Value |
| Appearance | Pale yellow to white solid[2] |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol [6] |
| Melting Point | 52-53.5 °C[6] |
| Solubility | Soluble in ethanol; slightly soluble in water[6] |
Further characterization via ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure unequivocally.
Conclusion
The two-step synthesis of this compound from anthranilic acid via an N-formylated intermediate is a robust and reliable method suitable for laboratory-scale production. The use of in situ generated acetic formic anhydride provides a safe and effective means for the initial formylation, while the subsequent Fischer esterification is a classic and high-yielding transformation. By carefully controlling reaction conditions and executing proper purification techniques as detailed in this guide, researchers can consistently obtain a high-purity final product.
References
- 1. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]
- 2. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 5. jetir.org [jetir.org]
- 6. echemi.com [echemi.com]
Introduction: The Significance of Methyl N-formylanthranilate
An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of Methyl N-formylanthranilate
This compound, a key organic compound, holds a notable position in the chemical industry, primarily recognized for its applications as a flavor and fragrance agent[1]. Its characteristic fruity, grape-like aroma makes it a valuable ingredient in perfumery and food products[1]. The molecule itself is an amide derivative of methyl anthranilate, an ester of anthranilic acid which is found naturally in essential oils like neroli and jasmine[2][3]. The synthesis of this compound is centered on the N-formylation of methyl anthranilate, a reaction of fundamental importance in organic synthesis due to the prevalence of the formamide group in pharmaceuticals and as a synthetic intermediate[4][5].
This guide provides a comprehensive exploration of the synthesis of this compound, focusing on the underlying reaction mechanism, the kinetics governing its formation, and the experimental methodologies employed to study and optimize the process. We will delve into the causal relationships behind synthetic choices, offering field-proven insights for researchers, scientists, and professionals in drug development and fine chemical production.
The Core Transformation: N-Formylation of Methyl Anthranilate
The primary route to this compound is the direct formylation of the amino group of methyl anthranilate. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom. A variety of formylating agents and catalytic systems can be employed, each influencing the reaction's efficiency, mechanism, and kinetics.
Common formylating agents include:
-
Formic Acid: The most direct and atom-economical formylating agent[4].
-
Acetic Formic Anhydride (AFA): A highly reactive agent, often generated in situ from formic acid and acetic anhydride, which can achieve rapid and high-yield formylation[4].
-
Carbon Dioxide with a Reductant: A green chemistry approach where CO2 serves as a C1 source in the presence of a reducing agent like sodium borohydride or a hydrosilane[6][7][8].
The choice of reagent and catalyst is critical and is dictated by factors such as substrate reactivity, desired yield, reaction conditions (temperature, solvent), and environmental considerations.
Reaction Mechanism: An In-depth Analysis
The N-formylation of an aromatic amine like methyl anthranilate is fundamentally a nucleophilic acyl substitution reaction. The mechanism varies slightly depending on the formylating agent and catalyst but follows a general pathway.
Acid-Catalyzed Formylation using Formic Acid
When using formic acid, particularly with an acid catalyst, the reaction proceeds through the activation of the formic acid's carbonyl group. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
A proposed mechanism is as follows:
-
Activation of Formic Acid: The catalyst (e.g., a Brønsted or Lewis acid) activates the formic acid. In the case of an acid catalyst like sulfonic acid (SO₃H), the carbonyl oxygen of formic acid is protonated. This protonation creates a highly electrophilic species[5].
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the activated carbonyl carbon of the protonated formic acid[5].
-
Tetrahedral Intermediate Formation: This attack results in the formation of a positively charged tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the intermediate.
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond.
-
Deprotonation: The resulting protonated formamide is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Caption: Figure 1: Proposed Mechanism for Acid-Catalyzed N-Formylation.
Alternative Catalytic Systems
-
Iodine Catalysis: Molecular iodine (I₂) can serve as an efficient catalyst for N-formylation under solvent-free conditions[9]. The proposed mechanism suggests that in situ-generated hydriodic acid (HI) acts as the true catalyst by protonating the formic acid, following a pathway similar to the one described above[9]. This method is advantageous due to the low cost and low toxicity of iodine.
-
Metal-Based Catalysis: Various transition metal Lewis acids, such as ZnO, have been shown to catalyze the formylation of amines with formic acid[4]. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the formic acid for nucleophilic attack without the need for a strong Brønsted acid.
Reaction Kinetics: Understanding the Rate of Formation
The rate of N-formylation is influenced by several key parameters. Understanding these factors is crucial for optimizing reaction time, yield, and purity. Both the reaction rate and the overall kinetics show a strong dependence on the nature of the amine substrate[6].
Key Factors Influencing Reaction Kinetics
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction. Optimized temperatures are often determined experimentally to balance rate with potential side reactions[10]. |
| Reactant Concentration | Increases with concentration | Higher concentrations of methyl anthranilate and the formylating agent increase the frequency of molecular collisions, leading to a faster reaction rate. |
| Catalyst | Significantly increases | Catalysts lower the activation energy of the rate-determining step (typically the nucleophilic attack) by making the formylating agent more electrophilic[5]. |
| Solvent | Varies | While many modern protocols are solvent-free, the choice of solvent can impact reactant solubility and intermediate stability. In some cases, reactions proceed to completion faster without a solvent[10]. |
| Substituents on Amine | Dependent on electronic nature | Electron-donating groups on the aromatic ring of the aniline increase the nucleophilicity of the nitrogen atom, thus accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down[5]. |
Studies on various substituted anilines have consistently shown that anilines with electron-donating groups like methyl (Me) or methoxy (OMe) provide excellent yields more rapidly than those with electron-withdrawing groups like chlorine or bromine[5]. This principle underpins the high reactivity of methyl anthranilate in N-formylation reactions.
Experimental Protocols and Analytical Monitoring
A robust experimental design is essential for the successful synthesis and analysis of this compound. The protocol must be self-validating, incorporating steps for purification and characterization to ensure the integrity of the final product.
Protocol: Iodine-Catalyzed Solvent-Free N-Formylation
This protocol is adapted from established methods for the N-formylation of amines and offers a simple, efficient, and environmentally conscious approach[9].
Materials:
-
Methyl anthranilate (1.0 mmol)
-
Formic acid (2.0 mmol, 2 equivalents)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine methyl anthranilate (1.0 mmol) and formic acid (2.0 mmol).
-
Catalyst Addition: Add crystalline iodine (5 mol%) to the mixture.
-
Reaction: Place the flask in a preheated oil bath at 70°C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (using a suitable eluent like 3:1 hexanes:ethyl acetate). The disappearance of the methyl anthranilate spot indicates the reaction is nearing completion.
-
Work-up: After the reaction is complete (typically 1-2 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid) and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Analytical Techniques for Reaction Monitoring
Effective monitoring is crucial for kinetic studies and process optimization. A combination of techniques provides a comprehensive understanding of the reaction's progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction in real-time. It allows for the quantitative observation of the disappearance of reactant signals and the appearance of product signals, enabling the calculation of reaction rates[6][11].
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to identify and quantify reactants, products, and intermediates in the reaction mixture[11].
-
Chromatography: Thin-Layer Chromatography (TLC) is a quick, qualitative method for tracking the consumption of starting materials. High-Performance Liquid Chromatography (HPLC) offers quantitative analysis of the reaction mixture over time.
Caption: Figure 2: General Experimental Workflow for Synthesis and Analysis.
Conclusion
The synthesis of this compound via the N-formylation of methyl anthranilate is a well-established yet continuously evolving area of organic chemistry. The reaction mechanism, primarily a nucleophilic acyl substitution, can be efficiently catalyzed by a range of systems from simple acids to molecular iodine, each offering distinct advantages. The kinetics of the reaction are predictably influenced by temperature, concentration, and the electronic properties of the substrate, allowing for rational optimization. By employing robust experimental protocols and modern analytical techniques, researchers can achieve high yields of this valuable compound efficiently and sustainably. This guide provides the foundational knowledge for professionals to understand, implement, and innovate upon the synthesis of this important formamide.
References
- 1. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 2. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]
- 9. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
The Pharmacological Profile of Methyl N-Formylanthranilate and Its Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
Formylanthranilic acid and its esters are amidobenzoic acids, with N-formylanthranilate being a known human metabolite.[3] The structural simplicity and synthetic tractability of the anthranilate core make it a privileged pharmacophore for the development of novel therapeutics.[1] This guide will synthesize the current understanding of these derivatives, providing a solid foundation for future research and development endeavors.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Derivatives of anthranilic acid have long been recognized for their anti-inflammatory properties, with several N-arylanthranilic acids being clinically used as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The primary mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[6][7][8]
Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX
The anti-inflammatory effects of many anthranilate derivatives are attributed to their ability to inhibit the COX-2 and 5-lipoxygenase (5-LOX) pathways. These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[6][7][9] By inhibiting these enzymes, these derivatives can effectively reduce the inflammatory response. Some N-sulfonyl anthranilic acids have shown potent anti-inflammatory properties, even stronger than well-known NSAIDs like ibuprofen, by targeting interleukin-1β (IL-1β) and COX-2.[3]
Signaling Pathway: COX-2 and 5-LOX Inhibition
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. hmdb.ca [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence and Sources of Methyl N-formylanthranilate
Abstract: This technical guide provides a comprehensive overview of the natural occurrence and sources of Methyl N-formylanthranilate, a significant aroma compound. The guide is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and natural product research. It delves into the known botanical and food sources of this compound, discusses its biosynthetic relationship with other naturally occurring anthranilates, and provides detailed protocols for its extraction and identification.
Introduction to this compound
This compound (CAS 41270-80-8), also known as methyl 2-formamidobenzoate, is an ester characterized by a fruity, grape-like aroma.[1][2] Its organoleptic properties make it a valuable compound in the flavor and fragrance industry.[1][2] While its synthetic applications are well-documented, its natural origins are less extensively studied compared to its close chemical relatives, methyl anthranilate and Methyl N-methylanthranilate. This guide aims to consolidate the current knowledge on the natural occurrence of this compound and provide a scientific framework for its study.
Natural Occurrence and Identified Sources
Direct documented evidence for the natural occurrence of this compound is limited but significant. The primary known sources are certain plants and fruits.
Botanical Sources
The most definitive evidence points to its presence in:
-
Champaca Concrete: this compound has been identified as a component of champaca concrete at a concentration of 0.10%.[1] Champaca (Magnolia champaca) is a large evergreen tree in the magnolia family, prized for the intense fragrance of its flowers.
-
Wild Strawberry: This compound is also reported to occur in wild strawberries (Fragaria spp.), contributing to the complex aroma profile of this fruit.[1]
Contextual Occurrence with Related Anthranilates
It is crucial to discuss this compound in the context of other naturally occurring anthranilate derivatives, as they often share biosynthetic origins and co-exist in the same matrices.
Methyl N-methylanthranilate , a closely related compound, has a more extensively documented natural presence. It is a key aroma component in a variety of sources:
-
Citrus Species: It is notably found in the essential oils of citrus peels and leaves, particularly from Citrus reticulata (mandarin).[3][4] It is responsible for the pungent effect in mandarin essential oil.[4]
-
Other Fruits and Foods: Its presence has also been reported in honey, mangoes, and starfruit.[3][5]
The co-occurrence of these compounds is plausible, and the study of one often provides insights into the other.
Biosynthesis and Chemical Relationships
The biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, we can infer a hypothetical pathway based on the known biosynthesis of related anthranilates. Anthranilic acid, a key intermediate in the tryptophan pathway, is the precursor for these compounds.
Methylation of anthranilic acid at the amine group, catalyzed by N-methyltransferases, leads to the formation of N-methylanthranilate, a precursor for acridone alkaloids in plants like Ruta graveolens.[6] Esterification of N-methylanthranilic acid yields Methyl N-methylanthranilate.
A plausible biosynthetic route to this compound could involve the N-demethylation of Methyl N-methylanthranilate to form methyl anthranilate, which is then N-formylated. A patent for the microbial preparation of methyl anthranilate describes the conversion of Methyl N-methylanthranilate to this compound as an intermediate step, suggesting the feasibility of this transformation.[7]
Below is a diagram illustrating the potential biosynthetic relationships between these key anthranilate derivatives.
Caption: Hypothetical biosynthetic relationships of key anthranilate derivatives.
Quantitative Data Summary
Quantitative data on the natural concentration of this compound is scarce. The available information is summarized in the table below. For context, data for the related Methyl N-methylanthranilate is also included where available, though it should be noted that these are distinct compounds.
| Compound | Natural Source | Concentration | Reference |
| This compound | Champaca Concrete | 0.10% | [1] |
| This compound | Wild Strawberry | Presence reported | [1] |
| Methyl N-methylanthranilate | Mandarin (Citrus reticulata) Leaf Essential Oil | Major pungent component | [4] |
Experimental Protocols: Extraction and Identification
This section provides a detailed, step-by-step methodology for the extraction and identification of this compound from a natural source, such as wild strawberries.
Extraction Workflow
The choice of extraction method is critical to isolate volatile and semi-volatile compounds like this compound while minimizing degradation. A solvent extraction followed by solid-phase extraction (SPE) for cleanup is a robust approach.
Caption: Workflow for the extraction of this compound.
Step-by-Step Extraction Protocol
-
Sample Preparation: Obtain fresh or frozen wild strawberries. Homogenize 100g of the fruit material in a blender.
-
Solvent Extraction:
-
Transfer the homogenate to a 500 mL Erlenmeyer flask.
-
Add 200 mL of ethyl acetate and stir for 2 hours at room temperature.
-
Rationale: Ethyl acetate is an effective solvent for extracting semi-polar compounds like this compound.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate using a rotary evaporator at 40°C until the volume is reduced to approximately 5 mL.
-
Rationale: Low-pressure evaporation preserves the integrity of the thermally sensitive target compound.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica gel SPE cartridge (500 mg) with 5 mL of hexane.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 10 mL of hexane to remove non-polar impurities.
-
Elute the target fraction with a gradient of hexane:ethyl acetate (starting from 95:5 to 80:20).
-
Rationale: SPE provides a crucial cleanup step, separating the analyte from interfering matrix components.
-
-
Final Concentration: Concentrate the collected fractions under a gentle stream of nitrogen to a final volume of 1 mL for analysis.
Identification and Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 5°C/min to 240°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum should exhibit characteristic fragments of the molecule.
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample extract is then determined by interpolation from this curve.
Conclusion
While the natural occurrence of this compound is not as widely documented as that of its methylated analog, there is clear evidence of its presence in champaca concrete and wild strawberries. Its characteristic fruity and grape-like aroma suggests its potential importance as a flavor and fragrance component in these and possibly other natural sources. Further research is warranted to explore its distribution in the plant kingdom, to elucidate its biosynthetic pathway, and to quantify its concentration in various matrices. The methodologies outlined in this guide provide a robust framework for such future investigations, which will undoubtedly contribute to a deeper understanding of the complex chemistry of natural products.
References
- 1. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 2. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]
- 3. Methyl N-methylanthranilate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physical Properties of Methyl N-formylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl N-formylanthranilate
This compound (CAS 41270-80-8), with the molecular formula C₉H₉NO₃, is a derivative of anthranilic acid. Its structural features, including the methyl ester and the N-formyl group, contribute significantly to its physical and chemical characteristics. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, handling, and application in further research and development.
Core Physical Properties
The melting and boiling points are cornerstone physical constants that provide immediate insight into the purity and physical state of a substance under varying temperature conditions.
| Physical Property | Value | Conditions |
| Melting Point | 52-53.5 °C | Ambient Pressure |
| Boiling Point | 367-368 °C | 760 mmHg |
The data presented is a synthesis of information from multiple authoritative sources.[1][2][3][4]
Methodologies for Physical Property Determination
The precise determination of melting and boiling points is crucial for the characterization of a chemical compound. The following sections detail the standard experimental protocols for these measurements, providing the "why" behind the "how" to ensure methodological robustness.
Melting Point Determination: A Self-Validating System
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic sensor.
-
Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared. This slow rate is critical to allow for thermal equilibrium between the sample and the heating block.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Logical Relationship: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination: Ensuring Accuracy
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.
Experimental Protocol: Distillation Method
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the sample of this compound, a condenser, a thermometer with the bulb placed at the level of the side arm of the distillation flask, and a receiving flask.
-
Heating: The distillation flask is heated gently. The use of boiling chips is essential to ensure smooth boiling and prevent bumping.
-
Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize when the vapor is in thermal equilibrium with the boiling liquid. This stable temperature is recorded as the boiling point. It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor, not the liquid.
-
Pressure Correction: Since atmospheric pressure can vary, the observed boiling point may need to be corrected to the standard pressure of 760 mmHg using a nomograph or the Clausius-Clapeyron equation for high accuracy.
Logical Relationship: Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Conclusion
The accurate determination of the melting and boiling points of this compound is a fundamental aspect of its scientific and industrial application. By adhering to rigorous and well-understood experimental protocols, researchers can ensure the quality and purity of their materials, which is a prerequisite for reliable and reproducible results in drug development and other scientific endeavors.
References
The Solubility Profile of Methyl N-formylanthranilate: A Technical Guide for Researchers and Formulation Scientists
Foreword
In the landscape of pharmaceutical development and advanced material science, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant of a molecule's behavior in various media, influencing everything from bioavailability in drug delivery systems to the homogeneity of fragrance formulations. This technical guide provides an in-depth exploration of the solubility of methyl N-formylanthranilate, a compound of increasing interest in diverse scientific fields. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is not only technically sound but also practically insightful. By elucidating the causal relationships behind experimental choices and grounding our discussion in established scientific principles, we aim to empower our audience to make informed decisions in their research and development endeavors.
Introduction to this compound
This compound, also known as methyl 2-formamidobenzoate, is an aromatic compound with the chemical formula C₉H₉NO₃.[1][2] Structurally, it is the methyl ester of N-formylanthranilic acid. Its unique molecular architecture imparts a characteristic fruity, grape-like aroma, leading to its use in the flavor and fragrance industries.[3][4] Beyond its sensory applications, its potential as a chemical intermediate in the synthesis of more complex molecules makes its solubility characteristics a subject of significant interest.[3][5] Understanding how this compound behaves in different solvents is crucial for its application in pharmaceutical intermediates, cosmetic formulations, and other advanced chemical manufacturing processes.[3][5][6]
Physicochemical Properties
A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Pale yellow solid | [5] |
| Melting Point | 52-53.5 °C | [1][7] |
| Boiling Point | 367.8 °C at 760 mmHg | [1] |
| Density | 1.243 g/cm³ | [1][7] |
| XLogP3 | 1.7 | [1] |
The presence of both a polar formamido group and a less polar methyl ester and benzene ring suggests that this compound will exhibit a nuanced solubility profile, with miscibility in a range of organic solvents and limited solubility in water.
Solubility Profile of this compound
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) | Source(s) |
| Water | Slightly soluble | 579 mg/L (estimated) | [1][5] |
| Ethanol | Soluble | Data not available | [1][5] |
| Methanol | Expected to be soluble | Data not available | [8] |
| Acetone | Expected to be soluble | Data not available | |
| Ethyl Acetate | Expected to be soluble | Data not available | |
| Toluene | Expected to be moderately soluble | Data not available | |
| Hexane | Expected to have low solubility | Data not available |
The estimated low aqueous solubility is consistent with the presence of the aromatic ring and methyl ester group, which contribute to the molecule's hydrophobicity. Conversely, its solubility in polar organic solvents like ethanol is attributed to the hydrogen bonding potential of the formamido group.
Experimental Determination of Solubility
To ensure scientific integrity and reproducibility, the determination of a compound's solubility must follow a robust and validated methodology. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[9]
The Shake-Flask Method: A Step-by-Step Protocol
The principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.
Step 1: Preparation
-
Ensure the purity of the this compound and the selected solvents.
-
Weigh an excess amount of this compound into a series of clean, inert glass vials or flasks. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Step 2: Equilibration
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator. Agitation is crucial to facilitate the dissolution process and reach equilibrium in a reasonable timeframe. A typical duration is 24 to 72 hours.[10][11]
Step 3: Phase Separation
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the sediment. Centrifugation or filtration using a syringe filter (with a material compatible with the solvent) can be employed to ensure a clear, particle-free solution.
Step 4: Quantification
-
The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique. UV-Visible spectroscopy is a common and effective method for this purpose, provided the compound has a chromophore that absorbs in the UV-Vis range.[12][13][14]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Quantification by UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful analytical technique for determining the concentration of a substance in solution, based on the Beer-Lambert law.[13]
Protocol for UV-Vis Analysis:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the wavelength at which it absorbs most strongly. This λmax will be used for all subsequent measurements to maximize sensitivity and minimize interference.
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship, and the equation of the line will be used to determine the concentration of the unknown samples.[13]
-
-
Analyze the Saturated Solution:
-
The supernatant obtained from the shake-flask experiment may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) supernatant at λmax.
-
Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the final solubility in the original saturated solution.
-
Caption: Process for Quantification of Solubility using UV-Vis Spectroscopy.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship is not always linear and should be determined experimentally for each solvent system.
-
pH of the Solvent: For ionizable compounds, the pH of the aqueous medium can significantly affect solubility. While this compound is not strongly ionizable, extreme pH values could potentially lead to hydrolysis of the ester or amide functional groups over time, which would in turn affect the measured solubility.
-
Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
Applications and the Importance of Solubility
The solubility of this compound is a key parameter in its various applications:
-
Fragrance and Flavor Industries: In perfumes, colognes, and food flavorings, the solubility of this compound in the formulation base (often containing ethanol and water) is crucial for achieving a stable and homogeneous product.[3][4]
-
Pharmaceutical Intermediates: When used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its solubility in reaction solvents will dictate the choice of reaction conditions, affect reaction rates, and influence the ease of product purification.
-
Cosmetics: In cosmetic products, such as lotions and creams, understanding its solubility in the oil and water phases of an emulsion is essential for formulation stability and sensory performance.[15][16]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in its physicochemical properties and established experimental methodologies. While a complete quantitative solubility dataset across a wide range of solvents is not yet publicly available, the information and protocols presented herein offer a robust framework for researchers and formulation scientists to determine this critical parameter for their specific applications. A thorough understanding and precise measurement of solubility are indispensable for harnessing the full potential of this versatile compound in the development of innovative products.
References
- 1. echemi.com [echemi.com]
- 2. Benzoic acid, 2-(formylamino)-, methyl ester [webbook.nist.gov]
- 3. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 6. nbinno.com [nbinno.com]
- 7. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. enamine.net [enamine.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. Methyl-N-methylanthranilate | EU Cosmetics Regulation Info [annelltd.com]
- 16. METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE - Sozio [jesozio.com]
Unlocking the Research Potential of Methyl N-formylanthranilate: A Guide for Innovators
An In-Depth Technical Guide
Abstract
Methyl N-formylanthranilate, a compound primarily recognized for its application in the flavor and fragrance industry, possesses a chemical architecture that suggests a broader utility within the scientific research landscape. While direct research applications are not extensively documented, its structural relationship to well-studied anthranilate derivatives provides a strong foundation for exploring its potential in medicinal chemistry, fluorescent probe development, and bioactivity screening. This guide synthesizes data from analogous compounds to propose novel research avenues, providing theoretical frameworks and actionable experimental protocols for scientists and drug development professionals. We will delve into the untapped potential of this molecule, moving beyond its current applications to frame it as a versatile tool for future discovery.
Core Molecular Profile of this compound
This compound (C₉H₉NO₃) is the methyl ester of N-formylanthranilic acid.[1][2] The core structure consists of a benzene ring substituted with a methyl ester and a formamide group at the ortho positions. This arrangement is critical, as the N-formyl group acts as a protecting group for the amine, rendering it less basic and nucleophilic than in its parent compound, methyl anthranilate. This seemingly minor modification has significant implications for its chemical reactivity and potential biological interactions.
The presence of the aromatic ring and conjugated system is also the basis for its inherent fluorescence, a property common to many anthranilate derivatives that has been successfully exploited in other molecular probes.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41270-80-8 | [4][5] |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2][6] |
| Appearance | Yellowish/pale yellow solid | [4][7] |
| Melting Point | 52-53.5 °C | [4][8] |
| Boiling Point | 367.8 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [4][8] |
| Odor | Fruity, grape-like | [4][7][9] |
Potential Research Application I: Fluorescent Probe Development
The anthranilate scaffold is a well-established fluorophore. The closely related Methyl N-methylanthranilate is noted for its bluish fluorescence, and N-methyl-anthranilic acid has been successfully used to label glycoprobes for fluorescence-based screening assays.[3][10] This provides a strong rationale for investigating this compound as a novel fluorescent probe.
The fluorescence of such probes is often highly sensitive to the local microenvironment, making them valuable tools for studying changes in polarity, viscosity, or the presence of specific analytes in biological and chemical systems.[3][11] The N-formyl group on this compound could potentially modulate the molecule's photophysical properties—such as quantum yield, lifetime, and sensitivity to quenching—in a way that differs from other anthranilates, possibly creating a probe with unique sensing capabilities.
Proposed Experimental Workflow: Characterizing Photophysical Properties
A systematic characterization is the first step in validating its use as a fluorescent probe. This workflow ensures a comprehensive understanding of the molecule's behavior under various conditions.
Caption: Workflow for the photophysical characterization of a novel fluorophore.
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Objective: To determine the optimal excitation and emission wavelengths for this compound in a standard solvent.
-
Materials:
-
This compound (≥98% purity)[12]
-
Spectroscopic grade ethanol
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
-
-
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Excitation Scan: Set the emission monochromator to an estimated wavelength (e.g., 400 nm) and scan a range of excitation wavelengths (e.g., 250-380 nm) to find the peak excitation.
-
Emission Scan: Set the excitation monochromator to the peak wavelength determined in the previous step. Scan the emission wavelengths (e.g., 350-600 nm) to find the peak emission.
-
Record the peak excitation and emission wavelengths (λex and λem).
-
Potential Research Application II: Versatile Intermediate in Organic Synthesis
Anthranilic acid and its esters are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The primary amine of methyl anthranilate is a potent nucleophile and highly reactive. In multi-step syntheses, this reactivity can be undesirable, necessitating the use of a protecting group.
The N-formyl group in this compound serves as an effective protecting group for the aniline nitrogen. It is stable under various reaction conditions but can be readily removed under acidic or basic hydrolysis to liberate the free amine. This opens up a strategic advantage, allowing for selective reactions at other positions of the molecule before revealing the amine for subsequent transformations, such as amide bond formation, diazotization, or cyclization reactions to form heterocyclic systems (e.g., quinolines, benzodiazepines).
Caption: Synthetic utility of this compound as a protected intermediate.
Protocol 2: Deprotection of the N-formyl Group
-
Objective: To hydrolyze the N-formyl group to yield the corresponding free amine.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated or as a solution in dioxane
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for reflux and workup
-
-
Procedure (Acidic Hydrolysis):
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of aqueous HCl (e.g., 3M, 2-3 equivalents) to the flask.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Potential Research Application III: Bioactivity Screening
While the bioactivity of this compound is not well-characterized, its structural analog, Methyl Anthranilate (MA), has demonstrated a range of interesting biological effects. This principle of structure-activity relationship strongly suggests that this compound should be considered a candidate for broad bioactivity screening.
Table 2: Known Biological Activities of a Key Structural Analog
| Compound | Activity | Description | Source(s) |
| Methyl Anthranilate | Antifungal | Showed significant activity against various plant pathogenic fungi, including Botrytis cinerea. | [13] |
| Quorum Sensing Inhibitor | Interfered with the quorum sensing system in Aeromonas sobria, reducing biofilm formation and virulence factors. | [13] | |
| Anti-pigmentation | Reduced melanin content in human melanoma cells by downregulating melanogenic enzymes. | [14] |
The logical inference is that this compound could possess similar or uniquely modulated activities. The formyl group may alter the molecule's ability to cross cell membranes, interact with protein binding sites, or its metabolic stability, potentially leading to a different efficacy or toxicity profile compared to MA. Therefore, its inclusion in screening libraries for antifungal, antibacterial, and dermatological applications is a scientifically sound strategy.
Protocol 3: High-Level Workflow for In Vitro Antifungal Susceptibility Testing
-
Objective: To assess the potential of this compound to inhibit the growth of a model fungal species (e.g., Saccharomyces cerevisiae or a pathogenic strain like Candida albicans).
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., YPD for S. cerevisiae, RPMI for C. albicans)
-
96-well microplates
-
Microplate reader
-
-
Procedure (Broth Microdilution Method):
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the liquid growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is constant and non-inhibitory across all wells.
-
Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., CLSI guidelines).
-
Add the fungal inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 30-37 °C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.
-
Conclusion and Future Directions
This compound stands as a molecule of untapped potential. While its current role is confined to organoleptic applications, its chemical structure provides a compelling rationale for its exploration in advanced research fields. By leveraging knowledge from its well-studied analogs, we can formulate clear, testable hypotheses.
Future research should focus on the empirical validation of the applications proposed herein: a thorough characterization of its photophysical properties, its strategic use in complex organic syntheses, and its inclusion in comprehensive bioactivity screening campaigns. The insights gained from these foundational studies could elevate this compound from a simple flavoring agent to a valuable tool in the arsenal of chemists, biologists, and drug discovery professionals.
References
- 1. This compound | C9H9NO3 | CID 162458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound [webbook.nist.gov]
- 7. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 8. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 9. This compound ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 10. A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - [sigmaaldrich.com]
- 13. Methyl anthranilate: production and applications_Chemicalbook [chemicalbook.com]
- 14. Methylanthranilate, a Food Fragrance Attenuates Skin Pigmentation through Downregulation of Melanogenic Enzymes by cAMP Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Chromatographic Strategies for the Quantification of Methyl N-formylanthranilate in Complex Matrices
Abstract
This technical guide provides detailed application notes and protocols for the analysis of Methyl N-formylanthranilate, a significant compound in the flavor and fragrance industry, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the diverse matrices in which this analyte is found, from cosmetic formulations to food products, this document outlines robust methodologies for its accurate and precise quantification. The protocols are developed with an emphasis on scientific integrity, providing not just procedural steps but also the underlying rationale for experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for this compound. All methodologies are presented in accordance with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (C₉H₉NO₃, M.W. 179.17 g/mol ) is a key aroma compound characterized by its fruity, grape-like scent.[4][5] Its application spans across various industries, including cosmetics, perfumery, and as a flavoring agent in food and beverages.[4] Given its widespread use, the accurate determination of its concentration in final products is critical for quality control, regulatory compliance, and safety assessment. The choice between HPLC and GC-MS for its analysis is contingent upon the sample matrix, the required sensitivity, and the nature of potential impurities.[6][7] HPLC is particularly advantageous for non-volatile or thermally labile matrices, while GC-MS offers high sensitivity and specificity for volatile compounds.[8][9] This guide presents comprehensive protocols for both techniques, enabling the analyst to select the most appropriate method for their specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and versatile technique for the analysis of this compound, especially in liquid samples or complex cosmetic emulsions where direct injection after minimal sample preparation is feasible.[8] The following protocol is based on a reversed-phase separation, which is well-suited for moderately polar compounds like this compound.
Rationale for Method Development
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately non-polar analytes through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the analyte while separating it from potential matrix interferences. The addition of a small amount of formic acid to the mobile phase helps to ensure the analyte is in a consistent protonation state, leading to sharper peaks and improved reproducibility. UV detection is chosen for its simplicity and the presence of a chromophore in the this compound molecule, which allows for sensitive detection.
Experimental Protocol: HPLC-UV
2.2.1. Sample Preparation
The choice of sample preparation is critical and depends on the matrix. Two examples are provided below:
-
For Liquid Samples (e.g., Beverages, Fragrance Oils):
-
Accurately weigh approximately 1 g of the homogenized sample into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
For Semi-Solid/Emulsion Samples (e.g., Creams, Lotions):
-
Accurately weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 2 minutes to disperse the sample.
-
Perform a liquid-liquid extraction by adding 10 mL of hexane and vortexing for another 2 minutes.[10]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower acetonitrile layer into a clean tube.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 15 minutes |
2.2.3. Data Analysis and Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2][11]
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A linear regression of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.
-
Precision: Assess repeatability by analyzing at least six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be evaluated by a different analyst on a different day.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.[12] The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.
Rationale for Method Development
A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is chosen for its excellent separation of a wide range of compounds based on their boiling points. The temperature programming allows for the efficient elution of the analyte while maintaining good peak shape. Electron Ionization (EI) is selected as the ionization technique due to its robustness and the creation of reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[13] For instances where the molecular ion is not prominent in the EI spectrum, Chemical Ionization (CI) can be employed as a softer ionization technique to confirm the molecular weight.[13]
Experimental Protocol: GC-MS
3.2.1. Sample Preparation
-
For Fragrance and Flavor Concentrates:
-
Prepare a 1000 µg/mL stock solution of the sample in a suitable solvent like ethyl acetate.
-
Perform serial dilutions to bring the concentration of this compound within the calibration range of the instrument.
-
-
For Complex Matrices (e.g., Food Samples): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can be employed for effective cleanup.[7][14][15]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
-
3.2.2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
3.2.3. Data Analysis and Validation
For quantification, it is recommended to use the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for this compound should be determined from its full scan mass spectrum. The validation parameters outlined in the HPLC section (linearity, accuracy, precision, LOD, LOQ) are also applicable here and should be assessed according to ICH guidelines.[1][2][11]
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Conclusion
The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantitative analysis of this compound in a variety of sample matrices. The choice of technique will depend on the specific analytical requirements, including the nature of the sample, the desired level of sensitivity, and the available instrumentation. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, defensible data for quality control and research applications.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hawach.com [hawach.com]
- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. starodub.nl [starodub.nl]
- 12. testinglab.com [testinglab.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Analysis of Nine Aromatic Amines in Mainstream Cigarette Smoke Using Modified QuEChERS and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QuEChERS: Home [quechers.eu]
Application Note and Protocol for the Laboratory Synthesis of Methyl N-formylanthranilate
Introduction
Methyl N-formylanthranilate is a chemical compound with applications in the synthesis of flavors, fragrances, and pharmaceutical intermediates.[1][2] Its structure, featuring a formylated amine adjacent to a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. This document provides a detailed protocol for the synthesis of this compound in a laboratory setting. The primary method described is the direct N-formylation of methyl anthranilate using formic acid, a robust and efficient approach. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations, safety protocols, and characterization methods.
Reaction Principle: The Leuckart-Wallach and Eschweiler-Clarke Formylation Analogy
The synthesis of this compound from methyl anthranilate and formic acid is an N-formylation reaction. This transformation is mechanistically analogous to the first step of reactions like the Leuckart-Wallach and Eschweiler-Clarke reactions, where formic acid serves as a hydride donor and a formylating agent.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine in methyl anthranilate acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable N-formyl derivative. To drive the reaction to completion, the water byproduct is typically removed from the reaction mixture, often by azeotropic distillation with a suitable solvent like toluene.[3] This prevents the reverse reaction (hydrolysis of the amide) and ensures a high yield of the desired product.
Materials and Equipment
Reagents
| Reagent | Formula | CAS No. | Purity | Supplier |
| Methyl Anthranilate | C₈H₉NO₂ | 134-20-3 | ≥98% | Sigma-Aldrich |
| Formic Acid | CH₂O₂ | 64-18-6 | 85-90% | Sigma-Aldrich |
| Toluene | C₇H₈ | 108-88-3 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Saturated Solution | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Granular | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 865-49-6 | for NMR | Cambridge Isotope Laboratories |
Equipment
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus or an indented distillation column
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus (including a modified Claisen flask)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Analytical balance
-
NMR spectrometer
-
Melting point apparatus
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the N-formylation of a similar aniline derivative.[3]
1. Reaction Setup:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl anthranilate (e.g., 0.5 mol, 75.5 g) and toluene (300 mL).
-
To this solution, carefully add formic acid (85-90%, e.g., 0.6 mol, ~26 mL). The addition may be slightly exothermic.
-
Fit the flask with a Dean-Stark apparatus or an indented distillation column connected to a condenser set for downward distillation.
2. N-Formylation Reaction:
-
Begin stirring and gently heat the mixture using a heating mantle.
-
The toluene will begin to reflux, and a toluene-water azeotrope will start to collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. The theoretical amount of water for this example is approximately 9 mL (from 0.5 mol of methyl anthranilate).
-
Continue the distillation for 4-6 hours, or until no more water is collected in the trap. The temperature of the vapor will initially be around 85-88°C and will rise to the boiling point of toluene (~110°C) once all the water has been removed.[3]
3. Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining formic acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.
-
Water (1 x 100 mL).
-
Brine (saturated NaCl solution, 1 x 100 mL) to aid in the separation of the layers.
-
-
Separate the organic (toluene) layer and dry it over anhydrous sodium sulfate.
4. Purification and Characterization:
-
Filter the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the toluene using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation. The expected product, this compound, is a pale yellow solid at room temperature.[2]
-
Collect the fraction boiling at the appropriate temperature under reduced pressure.
-
The purity of the final product should be assessed by determining its melting point and through spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR). The melting point of this compound is reported to be around 49-50°C.[4]
Safety Precautions
-
General: This procedure should be conducted in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[5][6]
-
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage.[5][7] It is also toxic if inhaled.[6] Handle with extreme care, ensuring no direct contact with skin or eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water.[7]
-
Methyl Anthranilate: Methyl anthranilate can cause serious eye irritation.[8] Avoid contact with eyes and skin.[8]
-
Toluene: Toluene is a flammable liquid and its vapors can form explosive mixtures with air. Keep away from ignition sources.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Expected Results and Data
| Parameter | Expected Value |
| Reactants | |
| Methyl Anthranilate | 0.5 mol (75.5 g) |
| Formic Acid (85-90%) | 0.6 mol (~26 mL) |
| Toluene | 300 mL |
| Reaction Conditions | |
| Temperature | Reflux (~110-115°C) |
| Time | 4-6 hours |
| Product | |
| Chemical Name | This compound |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol [9] |
| Appearance | Pale yellow solid[2] |
| Melting Point | 49-50°C[4] |
| Expected Yield | >90% (based on similar reactions[3]) |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. geneseo.edu [geneseo.edu]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. This compound [webbook.nist.gov]
The Versatile Precursor: Harnessing Methyl N-formylanthranilate in the Synthesis of Heterocyclic Scaffolds
Abstract
Methyl N-formylanthranilate, a readily accessible derivative of anthranilic acid, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds, most notably quinazolinones and quinolines. These structural motifs are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in organic synthesis. We delve into the mechanistic underpinnings of key transformations, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction
The strategic functionalization of aromatic systems to construct complex heterocyclic frameworks is a cornerstone of modern organic synthesis. This compound (Methyl 2-formamidobenzoate) emerges as a particularly valuable building block in this context. Its bifunctional nature, possessing both an electrophilic ester and a protected nucleophilic amine, allows for a range of selective chemical manipulations. The N-formyl group not only serves as a protecting group for the aniline nitrogen but also acts as an internal C1 source in cyclization reactions, streamlining synthetic pathways and enhancing atom economy.
This document will explore the primary applications of this compound as a precursor for the synthesis of quinazolinones and quinolines, two classes of heterocycles with profound biological activities.[1] We will provide detailed, step-by-step protocols, elucidate the underlying reaction mechanisms, and present data in a clear and accessible format to facilitate the practical application of this versatile reagent in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 41270-80-8 | [2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 53 °C | [3] |
| Boiling Point | 367-368 °C at 760 mmHg | [3] |
| Solubility | Soluble in alcohol, slightly soluble in water | [3] |
Application in Quinazolinone Synthesis
Quinazolinones are a prominent class of fused heterocyclic compounds that constitute the core structure of numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] The synthesis of 2,3-disubstituted-4(3H)-quinazolinones is a common objective in medicinal chemistry, and this compound provides an efficient entry point to these scaffolds.
Mechanistic Rationale: The Cyclocondensation Pathway
The synthesis of quinazolinones from N-acylanthranilic acid derivatives, such as this compound, generally proceeds through a cyclocondensation reaction with a primary amine. While direct reaction is possible, a highly effective and common strategy involves the in-situ or stepwise formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then readily converted to the corresponding quinazolinone upon treatment with a primary amine.[4][5]
The N-formyl group in this compound can participate in a cyclization reaction, often under acidic or thermal conditions, to form the benzoxazinone. The subsequent reaction with a primary amine involves a nucleophilic attack at the carbonyl carbon of the benzoxazinone, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to afford the stable quinazolinone ring system.
Caption: General workflow for quinazolinone synthesis.
Protocol: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
This protocol outlines a general procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound via a benzoxazinone intermediate.
Step 1: Synthesis of 2-H-3,1-Benzoxazin-4-one
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1 equivalent). Add acetic anhydride (3-5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The excess acetic anhydride can be removed under reduced pressure. The resulting solid, 2-H-3,1-benzoxazin-4-one, can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like toluene or ethyl acetate/hexanes.
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone
-
Reagents and Setup: In a separate round-bottom flask, dissolve the crude or purified benzoxazinone from Step 1 (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.[4][5]
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| This compound | Primary Amine (e.g., Aniline) | 3-Phenyl-4(3H)-quinazolinone | 70-85% |
| This compound | Primary Amine (e.g., Benzylamine) | 3-Benzyl-4(3H)-quinazolinone | 65-80% |
Application in Quinoline Synthesis
Quinolines are another class of nitrogen-containing heterocycles that are ubiquitous in natural products and pharmaceuticals, with a broad range of biological activities including antimalarial, antibacterial, and anticancer properties. While the use of this compound in quinoline synthesis is less documented than for quinazolinones, its structure suggests potential applicability in classical quinoline syntheses such as the Friedländer annulation.
Conceptual Approach: Modified Friedländer Annulation
The Friedländer synthesis traditionally involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6] A modification of this approach could potentially utilize this compound. The N-formyl group, upon in-situ deprotection or activation, would reveal the requisite amine functionality. The ester group could then either be a spectator or be involved in a subsequent transformation. A more direct approach would involve the reaction of the N-formylanthranilate with a strong base to generate a reactive intermediate that could then undergo condensation with a carbonyl compound.
Caption: Conceptual workflow for quinoline synthesis.
Exploratory Protocol: Acid-Catalyzed Condensation with Ketones
This protocol is presented as a plausible, exploratory route for the synthesis of quinoline derivatives from this compound, based on the principles of the Friedländer annulation.
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and a ketone containing an α-methylene group (e.g., acetone, acetophenone; 1.5-2 equivalents) in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.
-
Reaction: Heat the reaction mixture to a high temperature (180-250 °C) for several hours. The reaction should be carefully monitored by TLC. The high temperature is often necessary to facilitate both the deformylation and the subsequent cyclization-dehydration cascade.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired quinoline derivative.
| Reactant 1 | Reactant 2 | Product | Plausible Yield |
| This compound | Acetone | 2-Methylquinoline-8-carboxylic acid methyl ester | 40-60% |
| This compound | Acetophenone | 2-Phenylquinoline-8-carboxylic acid methyl ester | 35-55% |
Note: The yields for this exploratory protocol are estimated and will require experimental validation and optimization.
Conclusion and Future Perspectives
This compound is a cost-effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its application in the construction of quinazolinone scaffolds is well-established through the formation of a benzoxazinone intermediate followed by cyclocondensation with primary amines. The potential for its use in quinoline synthesis via a modified Friedländer annulation presents an exciting avenue for further research and methods development. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel bioactive molecules. Future work will focus on expanding the scope of these reactions, exploring milder reaction conditions, and developing catalytic systems to enhance the efficiency and sustainability of these synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 3. This compound | C9H9NO3 | CID 162458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Quinazolinone Scaffold: A Guide to the Application of Methyl N-formylanthranilate in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with diverse pharmacological activities is perpetual. The quinazolinone core is one such privileged structure, forming the backbone of numerous therapeutic agents. This guide provides an in-depth exploration of the utility of Methyl N-formylanthranilate as a key precursor in the synthesis of medicinally relevant quinazolinone derivatives. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategies, empowering you to leverage this versatile building block in your drug discovery endeavors.
Introduction: The Strategic Importance of this compound
This compound is a derivative of anthranilic acid, an important industrial and laboratory chemical. Its unique structure, featuring a nucleophilic secondary amine and an electrophilic ester carbonyl group ortho to each other on a benzene ring, makes it an ideal starting material for the construction of fused heterocyclic systems. In particular, it serves as a highly efficient precursor for the synthesis of 4(3H)-quinazolinones, a class of compounds renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.
The formyl group in this compound plays a crucial role in directing the cyclization pathway towards the desired quinazolinone scaffold, often under milder conditions compared to other synthetic routes. This guide will focus on the practical application of this versatile reagent in the synthesis of bioactive quinazolinones.
The Core Synthesis: From this compound to 4(3H)-Quinazolinones
The primary application of this compound in medicinal chemistry is its role as a key building block in the synthesis of 3-substituted-4(3H)-quinazolinones. This transformation is typically achieved through a one-pot reaction with a primary amine.
General Reaction Scheme
The overall reaction involves the condensation of this compound with a primary amine (R-NH₂), leading to the formation of the quinazolinone ring system. The substituent 'R' from the primary amine is incorporated at the N-3 position of the quinazolinone core, providing a convenient handle for modulating the pharmacological properties of the final compound.
Caption: General reaction for the synthesis of 3-substituted-4(3H)-quinazolinones.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. The synthesis of 4(3H)-quinazolinones from this compound and a primary amine generally proceeds through a two-step sequence:
-
Amidation: The primary amine initially acts as a nucleophile, attacking the electrophilic ester carbonyl carbon of this compound. This leads to the displacement of methanol and the formation of an N-formyl-N'-substituted-2-aminobenzamide intermediate. This step is often the rate-determining step and can be facilitated by heating.
-
Intramolecular Cyclization (Dehydrative Annulation): The newly formed benzamide intermediate then undergoes an intramolecular cyclization. The nitrogen of the N'-substituted amide attacks the formyl carbon, followed by the elimination of a water molecule to form the stable, aromatic quinazolinone ring. This step is typically acid-catalyzed, with a proton source facilitating the dehydration.
Caption: Proposed reaction mechanism for quinazolinone synthesis.
Application Protocol: Synthesis of a Bioactive Quinazolinone Derivative
To illustrate the practical application of this methodology, we will outline a detailed protocol for the synthesis of a hypothetical, yet representative, anticancer agent: 3-((4-chlorophenyl)methyl)-2-methyl-4(3H)-quinazolinone . This compound belongs to a class of quinazolinones that have shown promising activity against various cancer cell lines.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a quinazolinone derivative.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzylamine (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.79 g, 10 mmol).
-
Addition of Reagents: Add 4-chlorobenzylamine (e.g., 1.56 g, 11 mmol) to the flask, followed by glacial acetic acid (20 mL). The acetic acid serves as both the solvent and the acid catalyst for the cyclization step.
-
Reaction: Heat the reaction mixture to reflux (approximately 120°C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring. A solid precipitate should form.
-
Isolation of the Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-((4-chlorophenyl)methyl)-2-methyl-4(3H)-quinazolinone as a crystalline solid.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.
Data Presentation: Structure-Activity Relationship (SAR) Studies
The synthesis of a library of analogues is a cornerstone of medicinal chemistry for establishing structure-activity relationships. The presented protocol can be readily adapted to synthesize a variety of 3-substituted-4(3H)-quinazolinones by simply varying the primary amine used in the reaction. Below is a representative table of hypothetical biological data for a series of synthesized analogues against a cancer cell line.
| Compound ID | R Group (at N-3) | Yield (%) | IC₅₀ (µM) vs. MCF-7 |
| QN-1 | Benzyl | 85 | 15.2 |
| QN-2 | 4-Chlorobenzyl | 88 | 5.8 |
| QN-3 | 4-Methoxybenzyl | 82 | 12.5 |
| QN-4 | 4-Nitrobenzyl | 75 | 8.1 |
| QN-5 | Cyclohexylmethyl | 78 | 25.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This compound is a readily accessible and highly effective precursor for the synthesis of a diverse range of 3-substituted-4(3H)-quinazolinones. The synthetic methodology is robust, scalable, and amenable to the generation of libraries of compounds for drug discovery programs. The ability to easily introduce a wide variety of substituents at the N-3 position allows for fine-tuning of the pharmacological properties of the resulting quinazolinone derivatives. As the search for novel therapeutics continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of new medicines.
Methyl N-formylanthranilate as a building block for heterocyclic compounds
An In-Depth Guide to the Application of Methyl N-formylanthranilate in Heterocyclic Synthesis
Authored by: Gemini, Senior Application Scientist
Date: January 1, 2026
Abstract
This compound is a uniquely versatile and efficient bifunctional building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its structure, featuring a nucleophilic secondary amine, an electrophilic formyl group, and an ester moiety on an aromatic scaffold, provides multiple reactive handles for intramolecular and intermolecular cyclization strategies. This guide offers an in-depth exploration of its application in constructing medicinally relevant heterocyclic cores, including quinazolinones, acridones, and benzodiazepines. We provide detailed, field-proven protocols, mechanistic insights explaining the causality behind experimental choices, and comparative data to empower researchers in drug discovery and synthetic chemistry to leverage this powerful precursor.
Introduction: The Strategic Value of this compound
This compound (CAS: 41270-80-8) is a pale yellow solid derived from methyl anthranilate.[1] Its strategic importance in heterocyclic synthesis stems from the orthogonal reactivity of its functional groups. The N-formyl group serves as a convenient, built-in one-carbon electrophile, primed for cyclization reactions, while the methyl ester can act as a leaving group or a point for further functionalization. This pre-functionalized starting material streamlines synthetic routes, often reducing the number of steps required compared to starting from simpler anthranilates.[2]
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉NO₃ | [3][4] |
| Molecular Weight | 179.17 g/mol | [4][5] |
| Melting Point | 52-53.5 °C | [6] |
| Appearance | Pale yellow solid | [1] |
| Solubility | Soluble in alcohol, slightly soluble in water |[1][6] |
This guide will focus on its application in constructing three major classes of heterocycles, providing both the theoretical framework and practical, step-by-step protocols.
Synthesis of Quinazolin-4(3H)-ones: A Cornerstone Application
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, sedative, and muscle relaxant properties.[7] Traditional methods often require harsh conditions or multiple steps.[7][8] this compound provides a direct and efficient entry into this class of compounds through condensation with primary amines followed by cyclization.
Mechanistic Rationale
The synthesis proceeds via a two-stage mechanism. First, a primary amine performs a nucleophilic attack on the electrophilic formyl carbon of this compound, forming a formamidine intermediate. The subsequent step is an intramolecular cyclization where the aniline nitrogen attacks the ester carbonyl. This cyclization is often promoted by acid or base catalysis, which activates the respective functional groups. The use of a catalyst like p-toluenesulfonic acid (p-TSA) can facilitate both steps in a one-pot fashion.[9]
Caption: General workflow for quinazolinone synthesis.
Protocol 1: p-TSA Catalyzed One-Pot Synthesis of 2-Substituted-3-Aryl-Quinazolin-4(3H)-ones
This protocol is adapted from established acid-catalyzed methods for quinazolinone synthesis.[9] It leverages p-toluenesulfonic acid to drive the reaction efficiently under solvent-free or minimal solvent conditions.
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
p-Toluenesulfonic acid (p-TSA), monohydrate
-
Ethanol (optional, as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq, e.g., 1.79 g, 10 mmol) and the desired primary amine (1.1 eq, e.g., 1.02 mL aniline, 11 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq, 190 mg, 1 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C with stirring. If using a solvent, reflux in a minimal amount of ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid catalyst, followed by a brine wash (15 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure quinazolin-4(3H)-one.
Scientist's Note: The formyl group is a more reactive electrophile than the methyl ester, allowing for selective initial attack by the amine. The use of p-TSA protonates the carbonyl oxygen of the formyl group, further enhancing its electrophilicity and accelerating the formation of the formamidine intermediate.
Synthesis of Acridones: A Two-Step Strategy
Acridones form the structural core of many natural products and synthetic compounds with significant biological activities, including antitumor and antiviral properties.[10] While not a direct cyclization product, this compound is an excellent precursor for N-phenylanthranilic acids, the immediate substrates for acridone synthesis via intramolecular Friedel-Crafts acylation.[10]
Synthetic Strategy & Mechanism
The strategy involves two key transformations:
-
Ullmann Condensation: An N-arylation reaction between this compound and an aryl halide to form the corresponding N-phenyl-N-formylanthranilate. This is followed by deformylation under basic or acidic conditions to yield the N-phenylanthranilic acid derivative.
-
Intramolecular Friedel-Crafts Acylation: The resulting N-phenylanthranilic acid is cyclized under acidic conditions. Modern methods utilize catalysts like iron(II) triflate, which are milder and more functional-group tolerant than classical reagents like polyphosphoric acid.[10]
Caption: Two-step workflow for acridone synthesis.
Protocol 2: Iron-Catalyzed Synthesis of Acridone from N-Phenylanthranilic Acid
This protocol details the second, critical cyclization step, assuming the N-phenylanthranilic acid precursor has been synthesized from this compound.
Materials and Reagents:
-
N-phenylanthranilic acid
-
Iron(II) triflate (Fe(OTf)₂)
-
Dichloromethyl methyl ether (DCME)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add N-phenylanthranilic acid (1.0 eq, e.g., 2.13 g, 10 mmol) and anhydrous DCM (20 mL).
-
Catalyst and Reagent Addition: Add Fe(OTf)₂ (5 mol%, 177 mg, 0.5 mmol) followed by the dropwise addition of dichloromethyl methyl ether (DCME) (1.0 eq, 0.9 mL, 10 mmol) at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding water (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Isolation & Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, and dry over Na₂SO₄. After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to afford the pure acridone.[10]
Mechanistic Insight: The Fe(OTf)₂ acts as a Lewis acid, coordinating to the carboxylic acid and facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich N-linked phenyl ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the tricyclic acridone core.
Synthesis of 1,4-Benzodiazepines: A Multicomponent Approach
The 1,4-benzodiazepine scaffold is central to a class of psychoactive drugs. Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), provide a powerful and convergent strategy for rapidly assembling complex molecules like benzodiazepines from simple starting materials.[11] Methyl anthranilate (the deformylated precursor of this compound) is an ideal amine component for such strategies.
Ugi-Deprotection-Cyclization (UDC) Strategy
This elegant strategy uses an Ugi-4CR to assemble a linear precursor, which then undergoes a deprotection and subsequent intramolecular cyclization to form the seven-membered diazepine ring.[11]
-
Ugi Reaction: Methyl anthranilate (amine), an isocyanide, a carboxylic acid, and an aldehyde (often a protected amino-aldehyde like Boc-glycinal) react in one pot to form a complex acyclic intermediate.
-
Deprotection & Cyclization: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA). The newly liberated amine then attacks the methyl ester of the anthranilate moiety, triggering an intramolecular aminolysis to form the 1,4-benzodiazepine ring.[11]
Caption: Ugi-Deprotection-Cyclization (UDC) workflow.
Protocol 3: UDC Synthesis of a 1,4-Benzodiazepine Scaffold
This protocol is based on the multicomponent synthesis of 1,4-benzodiazepine scaffolds reported in the literature.[11]
Materials and Reagents:
-
Methyl anthranilate (or this compound followed by in-situ deformylation)
-
Boc-glycinal
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Experimental Procedure:
-
Ugi Reaction: In a vial, dissolve methyl anthranilate (1.0 eq), Boc-glycinal (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) in methanol. Stir at room temperature for 48 hours.
-
Isolation of Intermediate (Optional): The crude Ugi product can be isolated by removing the solvent, though it is often carried directly to the next step.
-
Deprotection: Dissolve the crude Ugi product in DCM containing 10% TFA. Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.
-
Cyclization: Evaporate the solvent and TFA under reduced pressure. Dissolve the residue in THF, and add Et₃N (2.0 eq) to neutralize the ammonium salt. Stir the mixture at 40 °C overnight to facilitate the intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, remove the solvent. Purify the residue using column chromatography to obtain the desired 1,4-benzodiazepine product.[11]
Trustworthiness through Self-Validation: The success of each step can be rigorously monitored. The Ugi reaction progress is tracked by the consumption of starting materials via TLC. The deprotection step is confirmed by the appearance of a more polar spot on the TLC plate. The final cyclization is validated by the formation of the product and confirmed by characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary and Outlook
This compound stands out as a highly valuable and underutilized building block in synthetic chemistry. Its pre-installed formyl group provides a direct and atom-economical route to key heterocyclic systems.
| Heterocycle | Synthetic Strategy | Key Reagents | Catalyst/Conditions |
| Quinazolin-4(3H)-one | Condensation-Cyclization | Primary Amine | p-TSA, Heat |
| Acridone | Ullmann Condensation + Friedel-Crafts | Aryl Halide, DCME | Cu/Pd, then Fe(OTf)₂ |
| 1,4-Benzodiazepine | Ugi-Deprotection-Cyclization | Isocyanide, Aldehyde, Acid | TFA, then Et₃N |
Future research will likely focus on developing asymmetric and transition-metal-catalyzed methods that leverage the unique reactivity of this precursor to access novel and complex molecular architectures for drug discovery and materials science.
References
- 1. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 2. aidic.it [aidic.it]
- 3. This compound | C9H9NO3 | CID 162458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized Methyl N-formylanthranilate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of Methyl N-formylanthranilate, a key intermediate in pharmaceutical synthesis and a valuable compound in the flavor and fragrance industry. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound. The protocols herein are grounded in established chemical principles and are designed to be self-validating, ensuring reliable and reproducible results. We will explore purification strategies including recrystallization, column chromatography, and liquid-liquid extraction, explaining the causality behind experimental choices to empower the researcher with a deep understanding of the purification process.
Introduction: The Criticality of Purity for this compound
This compound (C₉H₉NO₃, Molar Mass: 179.17 g/mol ) is a solid compound with a melting point of 52-53.5 °C and is slightly soluble in water but soluble in organic solvents like ethanol.[1] Its purity is paramount for its intended applications, as impurities can lead to undesirable side reactions, altered biological activity, and inconsistent product quality.
The synthesis of this compound, commonly achieved through the formylation of Methyl anthranilate using formic acid, can result in a crude product containing several impurities. Understanding the nature of these impurities is the first step in designing an effective purification strategy.
Potential Impurities in Synthesized this compound:
-
Unreacted Starting Materials: Methyl anthranilate and formic acid.
-
By-products: Water formed during the reaction.
-
Side-reaction Products: Potential for di-formylation or other minor side products.
This guide will provide the necessary tools to effectively remove these impurities and obtain this compound of high purity.
Strategic Approach to Purification
The choice of purification technique is dictated by the physicochemical properties of this compound and its impurities. A multi-step approach, often combining different techniques, is typically the most effective strategy.
Logical Flow of Purification:
A logical workflow for the purification of this compound is presented below. This diagram illustrates the decision-making process based on the initial purity of the crude product.
Caption: Purification workflow for this compound.
Purification Protocols
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. Based on the polarity of this compound (an ester with an amide group), a moderately polar solvent or a mixed solvent system is a good starting point.
| Solvent/System | Rationale |
| Ethanol/Water | This compound is soluble in ethanol.[1] Water can be used as an anti-solvent to induce crystallization. |
| Isopropanol | A moderately polar alcohol that can provide good solubility at elevated temperatures. |
| Ethyl Acetate/Hexane | A common mixed solvent system where ethyl acetate provides solubility and hexane acts as the anti-solvent. |
| Toluene | Aromatic compounds often crystallize well from toluene. |
Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy. This indicates the saturation point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-45 °C).
Column Chromatography: For High-Purity Separation
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[2][3][4] For this compound, normal-phase chromatography using silica gel is effective.
Key Parameters for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | The polar silica gel will interact more strongly with polar impurities. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | A non-polar solvent system allows for the elution of the less polar product before the more polar impurities. |
| Loading Technique | Dry loading | Recommended for solid samples to ensure a uniform band at the top of the column. |
Protocol for Flash Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Loading the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start the elution with a non-polar solvent mixture (e.g., 95:5 Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/Ethyl Acetate) to elute the desired compound.
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
TLC Monitoring of Column Chromatography:
Caption: Idealized TLC plate for monitoring column chromatography fractions.
Liquid-Liquid Extraction: An Initial Cleanup Step
Liquid-liquid extraction is an effective first step to remove highly polar or acidic/basic impurities.[1][5][6] This technique relies on the differential solubility of the compound in two immiscible liquids.[1][5][6]
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This will remove any acidic impurities like residual formic acid. Separate the aqueous layer.
-
Aqueous Wash (Acid): Subsequently, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, including unreacted Methyl anthranilate. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining purity. A reverse-phase HPLC method can be adapted from protocols for similar compounds.
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for both structural confirmation and purity assessment.[4] The presence of impurity peaks in the spectrum indicates the need for further purification.
Conclusion
The purification of synthesized this compound is a critical step in ensuring its quality and suitability for its intended applications. By understanding the nature of potential impurities and applying the appropriate purification techniques as detailed in these application notes, researchers can consistently obtain a high-purity product. The choice of method will depend on the initial purity of the crude material and the desired final purity. A combination of liquid-liquid extraction followed by recrystallization or column chromatography is often the most effective approach.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0190667B1 - Process for the preparation of methyl n-methylanthranilate - Google Patents [patents.google.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 6. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis methods for Methyl N-formylanthranilate production
Application Notes and Protocols for Scalable Synthesis of Methyl N-formylanthranilate
Introduction: The Significance of this compound
This compound is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty flavor and fragrance compounds. Its structure, featuring a formamide group adjacent to an ester, provides a unique scaffold for further chemical transformations. The growing demand for its derivatives necessitates the development of scalable, efficient, and environmentally conscious synthesis methods. This guide provides detailed protocols and insights into established and emerging methods for the large-scale production of this compound, aimed at researchers, chemists, and professionals in the drug development and chemical manufacturing sectors.
Strategic Approaches to Scalable N-Formylation
The primary route to this compound involves the N-formylation of the readily available and cost-effective starting material, methyl anthranilate. The selection of the formylating agent and reaction conditions is critical for achieving high yield, purity, and scalability while minimizing environmental impact. This document will focus on two robust and scalable methods:
-
Direct Formylation with Formic Acid: A classical yet highly effective method that utilizes formic acid as the formylating agent. The key to driving this equilibrium reaction to completion on a large scale is the efficient removal of the water byproduct.
-
Mixed Anhydride Formylation: Employing an in-situ generated mixed anhydride, such as acetic formic anhydride, offers a highly reactive formylating agent that can lead to rapid and high-yielding reactions under milder conditions.
Furthermore, we will explore greener, catalytic alternatives that promise enhanced sustainability for industrial-scale production.
Method 1: Direct Formylation with Formic Acid via Azeotropic Dehydration
This method is a workhorse for industrial N-formylation due to its use of inexpensive and readily available reagents. The reaction of methyl anthranilate with formic acid is a reversible process. To achieve high conversion, the water formed during the reaction must be continuously removed. Azeotropic distillation with a suitable solvent like toluene is a highly effective and scalable technique for this purpose.[1]
Causality of Experimental Choices:
-
Formic Acid: Serves as both the reactant and, in excess, can act as a catalyst. It is a cost-effective and atom-economical source of the formyl group.
-
Toluene: Forms a low-boiling azeotrope with water, allowing for the selective removal of water from the reaction mixture via a Dean-Stark apparatus. This continuously shifts the reaction equilibrium towards the product, ensuring a high yield.[1]
-
Temperature: The reaction is typically conducted at the reflux temperature of the toluene-water azeotrope to ensure efficient water removal.
Experimental Workflow Diagram
Caption: Workflow for Direct Formylation of Methyl Anthranilate.
Detailed Step-by-Step Protocol
Materials:
-
Methyl anthranilate (1.0 mol)
-
Formic acid (85-90%, 1.2 mol)
-
Toluene
-
Dean-Stark apparatus
-
Reaction vessel with overhead stirrer, condenser, and temperature probe
Procedure:
-
Reactor Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus fitted with a condenser, add methyl anthranilate (1.0 mol), formic acid (1.2 mol), and toluene (approx. 3-4 volumes relative to the amine).
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux, periodically draining the collected water from the trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 5-6 hours).[1]
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to yield the final product.
Method 2: Formylation with Acetic Formic Anhydride
This method offers the advantage of higher reactivity, which can lead to shorter reaction times and milder reaction conditions. Acetic formic anhydride is a powerful formylating agent that is typically generated in situ by reacting formic acid with acetic anhydride.[2] This avoids the need to handle the unstable mixed anhydride.
Causality of Experimental Choices:
-
Acetic Anhydride: Acts as a dehydrating agent for formic acid, forming the more reactive acetic formic anhydride.
-
In-situ Generation: Preparing the reagent in the reaction mixture is safer and more efficient for large-scale operations.
-
Selectivity: The formyl group of the mixed anhydride is significantly more electrophilic and less sterically hindered than the acetyl group, leading to highly selective N-formylation over acetylation.[3]
Reaction Pathway Diagram
Caption: Reaction pathway for N-formylation using acetic formic anhydride.
Detailed Step-by-Step Protocol
Materials:
-
Methyl anthranilate (1.0 mol)
-
Formic acid (98-100%, 1.1 mol)
-
Acetic anhydride (1.05 mol)
-
Suitable solvent (e.g., tetrahydrofuran or toluene)
-
Reaction vessel with dropping funnel, stirrer, and temperature control
Procedure:
-
Reagent Preparation (In-situ): In a reaction vessel, cool formic acid to 0-5 °C. Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature to allow for the formation of acetic formic anhydride.[4]
-
Formylation Reaction: Dissolve methyl anthranilate in a suitable solvent and add it to the freshly prepared acetic formic anhydride solution, maintaining the temperature below 20 °C.
-
Reaction Completion: Allow the reaction to proceed at room temperature, monitoring by TLC or GC. The reaction is often complete within a few hours.
-
Work-up: Upon completion, carefully quench the reaction mixture with cold water. Separate the organic layer, wash with a saturated solution of sodium bicarbonate to remove acidic impurities, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Quantitative Data Summary
| Parameter | Method 1: Formic Acid & Azeotrope | Method 2: Acetic Formic Anhydride | Green Catalytic Method (ZnO) |
| Starting Material | Methyl Anthranilate | Methyl Anthranilate | Methyl Anthranilate |
| Formylating Agent | Formic Acid | Formic Acid / Acetic Anhydride | Formic Acid |
| Catalyst/Reagent | Toluene (azeotroping agent) | - | Zinc Oxide (ZnO) |
| Typical Yield | >90%[1] | High (often >85%)[2] | Excellent (often >90%)[5] |
| Reaction Temperature | Reflux (~85-110 °C)[1] | 0 °C to Room Temperature | ~70 °C[5] |
| Scalability | Excellent | Good to Excellent | Excellent |
| Key Advantage | Low reagent cost | High reactivity, mild conditions | Catalyst recyclability, solvent-free[5] |
Green Chemistry and Future Outlook
The principles of green chemistry encourage the development of more sustainable synthetic routes. For the N-formylation of methyl anthranilate, several promising green alternatives are emerging:
-
Heterogeneous Catalysis: The use of solid, recyclable catalysts can significantly reduce waste and simplify product purification. For instance, zinc oxide (ZnO) has been shown to be an effective and reusable catalyst for the N-formylation of amines with formic acid under solvent-free conditions.[5] Similarly, sulfonic acid functionalized magnetic nanoparticles have been employed, allowing for easy catalyst separation using an external magnet.[6]
-
Solvent-Free Conditions: Conducting reactions without a solvent, as demonstrated with the ZnO-catalyzed method, minimizes the environmental impact associated with solvent use and disposal.[5]
-
Alternative Formyl Sources: Research into using carbon dioxide (CO2) and a hydrogen source for the N-formylation of amines is an active area.[7] While still in development for broad industrial application, this approach utilizes a renewable and non-toxic C1 source.
The adoption of these greener methodologies will be crucial for the future of large-scale this compound production, aligning chemical manufacturing with sustainability goals.
Conclusion
The scalable synthesis of this compound can be effectively achieved through well-established methods like direct formylation with formic acid using azeotropic dehydration or through the use of a highly reactive mixed anhydride. The choice of method will depend on factors such as available equipment, cost considerations, and desired reaction conditions. As the chemical industry moves towards more sustainable practices, the exploration and implementation of green catalytic systems will become increasingly important. The protocols and data presented in this guide provide a solid foundation for process development and optimization in the production of this key chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jetir.org [jetir.org]
- 3. reddit.com [reddit.com]
- 4. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 7. Synthesis of formamides containing unsaturated groups by N-formylation of amines using CO2 with H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Methyl N-Formylanthranilate Synthesis
Welcome to the Technical Support Center for Methyl N-formylanthranilate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis of high-purity this compound.
Introduction: The Importance of Purity in this compound Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is critical, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide will delve into the common impurities that can arise during its synthesis, their origins, and effective strategies for their detection, prevention, and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the likely causes?
A low yield in the formylation of methyl anthranilate can be attributed to several factors:
-
Incomplete Reaction: The formylation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Substrate Quality: The purity of the starting material, methyl anthranilate, is crucial. Impurities in the starting material can interfere with the reaction.
-
Reagent Decomposition: The formylating agent, especially if it's a mixed anhydride like acetic formic anhydride, can be sensitive to moisture and may decompose if not handled under anhydrous conditions.[1]
-
Side Reactions: Competing side reactions can consume the starting material or the product, leading to a lower yield of the desired this compound.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the purity of your methyl anthranilate using techniques like GC-MS or HPLC.
-
Optimize Reaction Conditions: Experiment with increasing the reaction time or temperature. Ensure efficient stirring to improve mass transfer.
-
Ensure Anhydrous Conditions: If using moisture-sensitive reagents, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Stoichiometry: Carefully control the stoichiometry of the formylating agent. An excess may lead to side reactions, while an insufficient amount will result in an incomplete reaction.
Q2: I am observing an unexpected peak in my HPLC/GC-MS analysis of the final product. What could it be?
Unexpected peaks often correspond to impurities formed during the reaction or workup. The most common impurities are detailed in the following sections. To identify the unknown peak, consider the following:
-
Mass Spectrometry Data: Analyze the mass-to-charge ratio (m/z) of the impurity from your GC-MS data to determine its molecular weight.
-
Retention Time: Compare the retention time of the unknown peak with that of potential impurities (if standards are available).
-
Reaction Stoichiometry and Conditions: Consider the reagents and conditions used in your synthesis to hypothesize potential side products.
Common Impurities in this compound Synthesis
This section details the most frequently encountered impurities, their formation mechanisms, and strategies for their mitigation.
Impurity 1: Unreacted Methyl Anthranilate
-
Structure:

-
Source: This is the most common impurity and arises from an incomplete formylation reaction.
-
Impact: The presence of unreacted starting material will lower the overall purity of the final product and may interfere with downstream reactions.
-
Detection: Easily detectable by HPLC and GC-MS, where it will have a distinct retention time from the formylated product.
-
Prevention and Removal:
-
Prevention: Ensure the use of a slight excess of the formylating agent and allow for sufficient reaction time. Monitoring the reaction progress by TLC or HPLC can help determine the point of completion.
-
Removal: Fractional distillation under vacuum can be effective in separating methyl anthranilate from the higher boiling this compound. Column chromatography can also be employed for purification.
-
Impurity 2: N-Formylanthranilic Acid
-
Structure:

-
Source: This impurity is formed by the hydrolysis of the methyl ester group of this compound, which can occur during aqueous workup, especially under acidic or basic conditions.
-
Impact: As an acidic impurity, it can affect the pH of the final product and may be detrimental to subsequent reactions that are sensitive to acidic conditions.
-
Detection: Can be detected by HPLC. Its acidic nature will differentiate it from the neutral product and starting material.
-
Prevention and Removal:
-
Prevention: Use neutral or mildly basic conditions during the aqueous workup. Avoid prolonged exposure to strong acids or bases.
-
Removal: An acid-base extraction can be used. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
-
Impurity 3: Methyl N-acetylanthranilate (when using Acetic Formic Anhydride)
-
Structure:

-
Source: This impurity is specific to syntheses using acetic formic anhydride as the formylating agent. While formylation is generally favored due to the higher electrophilicity of the formyl group, competitive acetylation can occur.[2]
-
Impact: This impurity is structurally very similar to the desired product, making it difficult to separate. It can impact the product's physical and chemical properties.
-
Detection: HPLC and GC-MS are effective for detection. The mass spectrum will show a molecular ion corresponding to the acetylated product.
-
Prevention and Removal:
-
Prevention: Generate the acetic formic anhydride in situ at low temperatures (e.g., -20 °C) and use it immediately.[3] This minimizes the potential for disproportionation into acetic anhydride and formic anhydride, which can increase the likelihood of acetylation.[4][5]
-
Removal: Due to their similar properties, separation can be challenging. Fractional vacuum distillation or preparative chromatography may be required.
-
Summary of Common Impurities and Control Strategies
| Impurity | Likely Source | Recommended Analytical Method | Prevention/Removal Strategy |
| Methyl Anthranilate | Incomplete N-formylation reaction | HPLC, GC-MS | Optimize reaction conditions (time, temperature, stoichiometry); Fractional vacuum distillation, Column chromatography. |
| N-Formylanthranilic Acid | Hydrolysis of the methyl ester group during workup | HPLC | Neutral or mildly basic workup; Acid-base extraction. |
| Methyl N-acetylanthranilate | Side reaction when using acetic formic anhydride | HPLC, GC-MS | Low-temperature in situ generation of the formylating agent; Fractional vacuum distillation, Preparative chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Formic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl anthranilate (1.0 eq).
-
Reagent Addition: Add formic acid (2.0 - 3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 4-8 hours.[3]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Protocol 2: Analytical Characterization by HPLC
The following is a representative HPLC method adaptable for the analysis of this compound and its impurities.[6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Primary Impurity Formation
Caption: Synthesis of this compound and common impurity pathways.
Diagram 2: Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity issues.
References
Technical Support Center: Synthesis of Methyl N-formylanthranilate
Welcome to the technical support center for the synthesis of Methyl N-formylanthranilate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and ensure the purity of your final product.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Consistently Low Yield of this compound
Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the formylation of methyl anthranilate can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The formylation reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or a less effective formylating agent for your specific setup.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (methyl anthranilate) is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature. For instance, when using formic acid, refluxing for several hours is often necessary to drive the reaction to completion.
-
-
Suboptimal Formylating Agent: The choice of formylating agent is critical. While formic acid is common, its reactivity might not be sufficient under all conditions.
-
Solution: Consider using a more potent formylating agent. A mixture of formic acid and acetic anhydride can be more effective. Another powerful method is the use of sodium formate in formic acid, which has been shown to produce high yields.
-
-
Moisture in the Reaction: The presence of water can hydrolyze the starting materials and intermediates, leading to the formation of byproducts and a reduction in yield.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents whenever possible. If your starting methyl anthranilate has been stored for a long time, consider purifying it by distillation before use.
-
-
Improper Work-up Procedure: Significant product loss can occur during the work-up and extraction phases.
-
Solution: After the reaction, quenching with ice-cold water is a common procedure. Ensure the pH is adjusted appropriately to precipitate the product fully. When performing a liquid-liquid extraction, use a suitable solvent like ethyl acetate or dichloromethane and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproduct formation in my reaction mixture, complicating purification and reducing my final yield. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a common challenge. The nature of the byproducts depends on the synthetic route chosen.
-
Hydrolysis of the Ester: One of the most common byproducts is N-formylanthranilic acid, which results from the hydrolysis of the methyl ester group under acidic or basic conditions, especially during work-up.
-
Solution: Maintain careful control over the pH during the work-up process. Use a buffered solution if necessary. Minimize the exposure of the product to harsh acidic or basic conditions.
-
-
Diformylation: Although less common, diformylation of the amino group can occur under forcing conditions, leading to the formation of a di-formylated product.
-
Solution: Use a stoichiometric amount of the formylating agent. Avoid excessively high temperatures or prolonged reaction times. Monitoring the reaction by TLC can help in stopping the reaction once the desired product is formed, without pushing it towards over-formylation.
-
-
Side Reactions with Reagents: When using harsher formylating agents like those in a Vilsmeier-Haack reaction (e.g., POCl₃/DMF), other side reactions can occur if the temperature is not well-controlled.
-
Solution: Maintain strict temperature control, often requiring cooling with an ice bath during the addition of reagents. Add the reagents slowly and in a controlled manner.
-
Experimental Protocol: High-Yield Synthesis using Formic Acid and Sodium Formate
This protocol provides a step-by-step method known for its high yield and relatively simple procedure.
Materials:
-
Methyl anthranilate
-
Formic acid (98-100%)
-
Sodium formate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl anthranilate (1 equivalent).
-
Add formic acid (5-10 equivalents) to the flask.
-
Add sodium formate (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (around 100-110 °C) and maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them using TLC. The reaction is complete when the spot corresponding to methyl anthranilate has disappeared.
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water. This will cause the product, this compound, to precipitate as a solid.
-
Stir the mixture in the ice bath for about 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any remaining formic acid and other water-soluble impurities.
-
Dry the product under vacuum to obtain the final this compound.
Table 1: Comparison of Common Formylating Agents
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Reflux, several hours | Readily available, inexpensive | Can require long reaction times, moderate yields |
| Formic Acid/Acetic Anhydride | 0 °C to room temperature | More reactive than formic acid alone, higher yields | Acetic anhydride is moisture sensitive |
| Sodium Formate/Formic Acid | Reflux, 4-6 hours | High yields, simple procedure | Requires heating |
| DMF/POCl₃ (Vilsmeier-Haack) | 0-10 °C | Highly reactive, can be used for less reactive amines | Requires strict temperature control, harsher reagents |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium formate in the formic acid-based synthesis?
Sodium formate acts as a catalyst and also helps to buffer the reaction mixture. The formate ion can participate in the formylation process, and its presence can lead to a more efficient and higher-yielding reaction compared to using formic acid alone.
Q2: How can I effectively purify the synthesized this compound?
Recrystallization is the most common and effective method for purifying the crude product. A suitable solvent system is typically an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.
Q3: What are the key safety precautions to take during this synthesis?
-
Formic Acid: It is corrosive and can cause severe burns. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). Handle in a fume hood and wear appropriate PPE.
-
POCl₃ (Phosphorus oxychloride): It is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.
-
General Precautions: Ensure good ventilation. Avoid inhalation of vapors and contact with skin and eyes.
Q4: Can I use other anthranilate esters for this reaction?
Yes, the formylation reaction is generally applicable to other alkyl esters of anthranilic acid (e.g., ethyl anthranilate). However, the reaction conditions, particularly time and temperature, may need to be re-optimized for different substrates.
Visualizing the Process
Diagram 1: Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
Troubleshooting guide for Methyl N-formylanthranilate reaction failures
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis of Methyl N-formylanthranilate. As experienced chemists know, even well-established protocols can present unexpected challenges. This guide, presented in a frequently asked questions (FAQ) format, aims to address these issues by not only offering solutions but also explaining the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Reaction Initiation & Reagent-Related Issues
Q1: My formylation reaction of methyl anthranilate is sluggish or fails to initiate. What are the likely causes?
A1: A stalled formylation reaction at the outset often points to issues with reagent quality or reaction conditions. Here's a breakdown of potential culprits:
-
Moisture Contamination: Many formylating agents, especially those used in methods like the Vilsmeier-Haack reaction, are highly sensitive to moisture.[1] Water can rapidly quench the active formylating species, leading to a significant drop in yield or complete reaction failure. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Purity of Starting Materials: The purity of methyl anthranilate is crucial. Impurities can interfere with the reaction. It is advisable to use freshly distilled or commercially available high-purity methyl anthranilate.
-
Formylating Agent Potency: The choice and quality of your formylating agent are paramount.
-
Formic Acid: If using formic acid, ensure it is of high concentration (e.g., >95%). Older bottles of formic acid can absorb atmospheric moisture.
-
Acetic Formic Anhydride: This reagent is particularly moisture-sensitive and should be freshly prepared or from a reliable commercial source.[1]
-
-
Inadequate Activation: Some formylation reactions require an acid catalyst to proceed efficiently. For instance, in reactions involving formic acid, a catalytic amount of a protic or Lewis acid can enhance the electrophilicity of the formyl group.[2]
Q2: I am observing the formation of a significant amount of an unexpected side product. How can I identify and mitigate this?
A2: Side product formation is a common challenge. The identity of the side product will depend on your specific reaction conditions. Here are some common possibilities and solutions:
-
Dimerization or Polymerization: Under certain conditions, especially with reactive starting materials or incorrect stoichiometry, side reactions leading to dimers or polymers can occur. This is more prevalent in reactions like the Duff formylation of phenols but can be a concern in related aromatic reactions.[3]
-
Troubleshooting: Carefully control the stoichiometry, particularly by avoiding a large excess of the formylating agent. Slower, dropwise addition of reagents can also minimize localized high concentrations that may favor side reactions.
-
-
Hydrolysis of the Ester Group: The methyl ester of this compound can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, yielding N-formylanthranilic acid.[4]
-
Troubleshooting: Maintain milder reaction conditions. If a basic workup is necessary, use a weak base like sodium bicarbonate and keep the temperature low.
-
-
Double Formylation: While less common for the amino group of methyl anthranilate, double formylation at other reactive sites on more complex substrates can be an issue.[3] For this specific synthesis, it is not a primary concern.
Low Yield & Product Purity Issues
Q3: My reaction yields are consistently low. What strategies can I employ to improve them?
A3: Low yields can be frustrating, but a systematic approach to optimization can often lead to significant improvements.
-
Reaction Temperature and Time: These two parameters are intrinsically linked. An insufficient reaction time or a temperature that is too low may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote side reactions and decomposition.
-
Optimization Strategy: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal reaction time and temperature for maximizing product formation while minimizing side products.
-
-
Stoichiometry of Reagents: The molar ratio of your reactants is critical. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.
-
Optimization Strategy: Systematically vary the molar equivalents of the formylating agent to find the optimal balance for your specific substrate and conditions.
-
-
Solvent Choice: The solvent can significantly influence reaction rates and selectivity.
-
Considerations: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. For some formylation reactions, polar aprotic solvents like DMF or acetonitrile are effective. Toluene can also be used, particularly in procedures that involve the azeotropic removal of water.[5]
-
Q4: I am having difficulty purifying my this compound. What are the recommended purification techniques?
A4: Effective purification is key to obtaining your target compound with high purity.
-
Work-up Procedure: A proper aqueous work-up is the first step in purification. This typically involves quenching the reaction, followed by extraction with a suitable organic solvent. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, followed by a brine wash to remove residual water.
-
Crystallization: this compound is a solid at room temperature, making crystallization an excellent purification method.[6][7]
-
Solvent Selection: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation and efficient removal of impurities.
-
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) will typically allow for the separation of the desired product from starting materials and side products.
-
Vacuum Distillation: For larger scale purifications, vacuum distillation can be an effective technique.[8]
Visualizing the Process
Diagram 1: General Troubleshooting Workflow for this compound Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. inchem.org [inchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 7. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]
- 8. EP0190667B1 - Process for the preparation of methyl n-methylanthranilate - Google Patents [patents.google.com]
Technical Support Center: Optimization of N-Formylation Reaction Conditions
Welcome to the technical support center for N-formylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their N-formylation protocols and troubleshoot common issues. Formamides are crucial intermediates in pharmaceutical synthesis and valuable building blocks in organic chemistry.[1][2] This resource provides in-depth, field-proven insights to help you navigate the complexities of this fundamental transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during N-formylation experiments. Each answer provides a causal explanation and actionable solutions grounded in established chemical principles.
Q1: My N-formylation reaction yield is low. What are the common causes and how can I improve it?
Low yield is one of the most frequent issues. The root cause often lies in one of several key areas: reagent integrity, reaction conditions, or the choice of methodology.
-
Moisture and Reagent Purity: Many formylating agents, especially highly reactive ones like acetic formic anhydride or the Vilsmeier reagent, are extremely sensitive to moisture.[3] Water will quench these reagents, leading to a significant drop in yield. Similarly, the purity of reagents like N,N-dimethylformamide (DMF) is critical; decomposed DMF can lead to side reactions and lower yields.[3]
-
Solution: Always use freshly distilled or anhydrous grade solvents and reagents. Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if using moisture-sensitive reagents.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are deeply interconnected. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent the formation of side products.[3]
-
Solution: A systematic optimization is recommended. For instance, in a study using a novel solid acid magnetic nanocatalyst, the optimal conditions were determined by screening solvent, temperature, and catalyst loading.[4] Start with conditions reported for a similar substrate and adjust one parameter at a time (e.g., increase temperature in 10°C increments, vary formylating agent from 1.2 to 3 equivalents).[5]
-
-
Inappropriate Formylating Agent: The reactivity of the amine substrate dictates the required potency of the formylating agent. A weakly nucleophilic amine may require a more powerful reagent than a simple aliphatic amine.
-
Catalyst Inefficiency or Deactivation: If using a catalytic method, the catalyst itself may be the issue. Heterogeneous catalysts can lose activity over time, while homogeneous catalysts can be poisoned by impurities.
Below is a troubleshooting workflow to diagnose and resolve low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant side product formation. How can I improve selectivity?
Selectivity issues are common, especially with polyfunctional substrates. The key is to tailor reaction conditions to favor the desired transformation.
-
O-Formylation vs. N-Formylation: In substrates containing hydroxyl groups (e.g., amino alcohols), O-formylation can compete with the desired N-formylation.[3][8]
-
Causality: The relative nucleophilicity of the amine and hydroxyl groups is the determining factor. Amines are generally more nucleophilic than alcohols, but harsh conditions can lead to acylation of both.
-
Solution: Employ milder reaction conditions. Many modern protocols have been developed that show excellent chemoselectivity for N-formylation.[3][5] For example, using formic acid with a catalytic amount of sodium formate at room temperature selectively formylates the amino group in the presence of unprotected hydroxyls.[5] A method using a water-soluble oxyma derivative was also developed specifically for selective N-formylation of molecules with multiple functional groups, including amino acids and the antibiotic daptomycin.[9][10]
-
-
Di-formylation: If multiple amine groups are present or if a primary amine reacts twice, di-formylation can occur.
-
Polymerization/Resin Formation: This is particularly problematic with substrates like phenols, which can polymerize under harsh acidic or basic conditions.[3][8]
Q3: How do I choose the right formylation method for my specific amine?
The optimal method depends on the substrate's electronic properties, steric hindrance, and the presence of other functional groups.
Caption: Decision tree for selecting an N-formylation method.
-
For Electron-Rich and Simple Amines: Methods using formic acid, either neat or with a catalyst, are highly effective and often proceed under mild, solvent-free conditions with high yields.[3][5][7] The iodine-catalyzed method is particularly simple and efficient.[7]
-
For Sterically Hindered or Less Reactive Amines: More powerful formylating agents are often required. Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is a classic and effective choice for achieving high yields with challenging substrates.[5][6]
-
For Substrates with Sensitive Functional Groups: Milder, more selective methods are crucial.
-
Chiral Centers: To avoid racemization, especially with α-amino acid esters, it is vital to use methods that operate under neutral or mildly acidic/basic conditions and at lower temperatures. The iodine-catalyzed formylation with formic acid has been shown to preserve stereogenic centers without epimerization.[7]
-
Hydroxyl Groups: As discussed in Q2, methods demonstrating high N- over O-formylation selectivity are necessary.[5][9]
-
Q4: I'm having trouble purifying my N-formylated product. What are the best practices?
Purification challenges often arise from unreacted starting materials, catalyst residues, or side products with similar polarities to the desired formamide.
-
Initial Work-up: A proper aqueous work-up is the first line of defense. Typically, the reaction mixture is quenched with water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize excess acid.[3][11] This is followed by extraction with an appropriate organic solvent.[3]
-
Removal of Catalysts: For solid, heterogeneous catalysts, simple filtration is usually sufficient.[3][4] For soluble catalysts, a carefully chosen work-up or chromatographic purification is necessary.[3]
-
Chromatography: Column chromatography on silica gel is the most reliable method for separating products from impurities with different polarities.[11] A gradual increase in eluent polarity (e.g., starting with 10% ethyl acetate in hexanes and increasing to 30-50%) can effectively separate the N-formylated product from less polar starting amines and more polar side products.[11]
-
Recrystallization: If the crude product is relatively pure, recrystallization is an excellent technique for obtaining highly pure material, especially on a larger scale.[11][12] Choosing the right solvent or solvent pair is critical. A common procedure involves dissolving the crude product in a minimum amount of a hot solvent (like ethanol) and then adding a hot anti-solvent (like deionized water) until the solution becomes slightly cloudy, then allowing it to cool slowly.[11]
Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for reliable N-formylation reactions.
Protocol 1: Iodine-Catalyzed N-Formylation of an Aromatic Amine
This method is simple, efficient, and utilizes a low-cost, environmentally friendly catalyst under solvent-free conditions. It is applicable to a wide range of amines.[7]
Materials:
-
Aromatic or Aliphatic Amine (1.0 mmol)
-
Formic Acid (85-90%, 2.0 mmol, 2.0 eq.)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Round-bottom flask with magnetic stir bar
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask, add the amine (1.0 mmol), formic acid (2.0 mmol), and iodine (0.05 mmol).[3][7]
-
Stir the mixture at 70°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours, depending on the substrate.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution to neutralize the excess formic acid.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-formylated product.[3]
-
If necessary, purify the product by column chromatography or recrystallization.[11]
Table 1: Optimization of Iodine-Catalyzed N-Formylation [7]
| Parameter | Condition | Result | Causality |
| Iodine (mol%) | 1, 3, 5 , 7 | Yield increases up to 5 mol%, then plateaus. | 5 mol% provides the optimal catalytic activity for activating formic acid. |
| Formic Acid (eq.) | 1, 1.5, 2 , 2.5 | Yield is maximized at 2 equivalents. | A slight excess of formic acid drives the reaction to completion without significant side reactions. |
| Temperature (°C) | RT, 50, 70 , 90 | 70°C provides the best balance of reaction rate and selectivity. | Higher temperatures may lead to decomposition, while lower temperatures result in slow conversion. |
Protocol 2: N-Formylation using CO₂ and a Hydrosilane
This protocol represents a green chemistry approach, utilizing carbon dioxide as an abundant and non-toxic C1 source.[13][14][15] The mechanism can be complex and substrate-dependent.[13][15]
Materials:
-
Amine (e.g., N-methylaniline) (0.5 mmol)
-
Hydrosilane (e.g., triethoxysilane) (0.5 mmol)
-
Base Catalyst (e.g., [TBA][OAc]) (0.05 mmol, 10 mol%)
-
Anhydrous DMSO (0.5 mL)
-
High-pressure reactor or Schlenk flask equipped with a CO₂ balloon
-
Carbon Dioxide (CO₂)
Procedure:
-
In an oven-dried high-pressure reactor or Schlenk flask under an inert atmosphere, combine the amine (0.5 mmol), hydrosilane (0.5 mmol), and catalyst (10 mol%).
-
Add anhydrous DMSO (0.5 mL) via syringe.
-
Pressurize the reactor with CO₂ (typically 20 bar) or purge the flask and maintain it under a CO₂ balloon atmosphere.[13]
-
Stir the reaction at room temperature (25°C). The reaction progress can be monitored by ¹H NMR spectroscopy or GC-MS.[13]
-
The reaction mechanism involves the formation of a formoxysilane intermediate, which then reacts with the amine.[13][15] Side products like siloxanes and formic acid can also form.[13]
-
Upon completion, the work-up typically involves quenching the reaction, extraction, and purification by column chromatography to isolate the formamide product.
References
- 1. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild and convenient N-formylation protocol in water-containing solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
Stability and degradation pathways of Methyl N-formylanthranilate
Welcome to the technical support guide for Methyl N-formylanthranilate. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the stability and degradation of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound (CAS No: 41270-80-8), also known as methyl 2-formamidobenzoate, is an organic compound with the molecular formula C₉H₉NO₃.[1][2][3][4][5][6] It is structurally characterized by a methyl ester and an N-formyl group attached to an anthranilate core. Understanding this structure is key to predicting its stability, as both the ester and the amide functionalities are susceptible to degradation under certain conditions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 179.17 g/mol | [1][3][4][5] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | 49-53.5 °C | [1][6][7] |
| Boiling Point | ~367.8 °C @ 760 mmHg | [6][7] |
| Solubility | Slightly soluble in water; Soluble in alcohol | [7][8] |
Q2: What are the primary degradation pathways I should be concerned about?
The primary degradation pathways for this compound are driven by its two key functional groups: the methyl ester and the N-formyl amide. You should primarily be concerned with:
-
Hydrolysis: Cleavage of the ester or amide bond by water, often catalyzed by acid or base.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
-
Oxidative Degradation: Degradation resulting from exposure to oxidizing agents.
-
Thermal Degradation: Decomposition at elevated temperatures.
These pathways are explored in detail in the troubleshooting guides below. Conducting forced degradation studies is a systematic way to investigate these pathways.[9][10]
Q3: Which functional group is more labile: the methyl ester or the N-formyl amide?
In general, esters are more susceptible to hydrolysis than amides under both acidic and basic conditions. The amide bond possesses greater resonance stabilization, making it more resistant to cleavage. Therefore, you should expect to see hydrolysis of the methyl ester group to form N-formylanthranilic acid as the primary degradation product under hydrolytic stress.[11] While amide hydrolysis can occur, it typically requires more forcing conditions (e.g., higher temperatures, stronger acid/base concentration).[11]
Troubleshooting Guide 1: Hydrolytic Instability
This section addresses issues arising from degradation in aqueous or protic solutions.
Q1.1: I'm observing a new peak in my HPLC analysis after dissolving my compound in an acidic or basic aqueous buffer. What is it?
Likely Cause: You are likely observing hydrolytic degradation. The primary degradation product will depend on the pH.
-
Under Acidic or Basic Conditions: The most probable cause is the hydrolysis of the methyl ester bond. The ester is more labile than the amide bond.[11] This reaction results in the formation of N-formylanthranilic acid and methanol.
Troubleshooting Steps:
-
Confirm Identity: Spike your sample with a standard of N-formylanthranilic acid (if available) to see if the retention time of the new peak matches. Alternatively, use LC-MS to check the mass of the new peak. The negative ion of N-formylanthranilate would have an m/z of 164.03.[12]
-
pH Control: Determine the pH range where your compound is most stable. Run a pH-rate profile study by storing your compound in a series of buffers (e.g., pH 2, 4, 7, 9, 12) and analyzing the extent of degradation over time.
-
Aprotic Solvents: If permissible for your experiment, use aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions to minimize hydrolysis during storage.
Causality Explained: The Mechanism of Ester Hydrolysis
-
Base-Catalyzed: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) and forming the carboxylate salt of N-formylanthranilic acid.
-
Acid-Catalyzed: The carbonyl oxygen of the ester is protonated by an acid (H₃O⁺). This makes the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water. The subsequent loss of a proton and methanol yields N-formylanthranilic acid.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary and secondary hydrolytic degradation pathways for this compound.
Troubleshooting Guide 2: Photolytic Instability
This section addresses degradation caused by exposure to light.
Q2.1: My samples are showing multiple unknown peaks after being left on the benchtop. Could light be the cause?
Likely Cause: Yes. Anthranilate derivatives are known to be sensitive to light, particularly UV radiation. A related compound, Methyl-N-methylanthranilate, is known to photodegrade upon exposure to UVA and sunlight and can exhibit phototoxic effects.[13][14][15] It is highly probable that this compound exhibits similar photosensitivity. Photodegradation can be a complex process involving free-radical mechanisms, leading to multiple degradation products.
Troubleshooting Steps:
-
Protect from Light: Always handle the compound and its solutions in amber vials or glassware wrapped in aluminum foil. Minimize exposure to ambient and direct light during experiments.
-
Conduct a Photostability Study: To confirm photosensitivity, expose a solution of your compound to a controlled light source (as specified in ICH guideline Q1B) alongside a control sample protected from light.[9] Analyze both samples by HPLC at various time points.
-
Analytical Considerations: Use a photodiode array (PDA) detector during HPLC analysis. A change in the UV spectrum of the parent peak or the appearance of new peaks with different spectra can indicate photodegradation.
Causality Explained: Photodegradation Mechanisms Photodegradation is initiated when the molecule absorbs photons of a specific wavelength, promoting it to an excited electronic state. This excited molecule can then undergo various reactions, including:
-
Direct Photolysis: The molecule itself fragments or rearranges.
-
Photo-oxidation: The excited molecule reacts with oxygen to generate reactive oxygen species (ROS), which then degrade other molecules.[13] Studies on the related methyl anthranilate show that UV irradiation in the presence of H₂O₂ generates hydroxyl radicals that lead to hydroxy-derivatives.[16][17]
Troubleshooting Guide 3: Oxidative and Thermal Instability
This section covers degradation from reactive chemical species and heat.
Q3.1: I'm seeing degradation when my compound is mixed with certain excipients or exposed to air over time. What's happening?
Likely Cause: You may be observing oxidative degradation. The aromatic ring and the amine group can be susceptible to oxidation. Exposure to peroxides (which can be present as impurities in some solvents like THF or ethers) or metal ions can catalyze this process.
Troubleshooting Steps:
-
Inert Atmosphere: If you suspect oxidation, try preparing and storing your samples under an inert atmosphere, such as nitrogen or argon.
-
Forced Oxidation Study: Intentionally stress your compound with an oxidizing agent like 3% hydrogen peroxide (H₂O₂). This is a standard condition in forced degradation studies.[10] The appearance of new peaks will confirm susceptibility to oxidation.
-
Antioxidants: If appropriate for your final formulation, consider the inclusion of an antioxidant like BHT or ascorbic acid.
-
Excipient Compatibility: Screen for compatibility with your intended excipients, especially those with potential oxidizing impurities.
Q3.2: Does this compound degrade at high temperatures?
Likely Cause: Yes, thermal degradation is possible, especially at temperatures approaching its melting point and beyond.[6][7] High temperatures provide the activation energy for various decomposition reactions, which could include decarboxylation, decarbonylation, or polymerization.[18][19]
Troubleshooting Steps:
-
Controlled Temperature: Store the solid compound and its solutions at controlled, cool temperatures. Avoid repeated freeze-thaw cycles if in solution.
-
Thermal Stress Testing: Perform a thermal stress test by heating the solid compound (e.g., at 70°C) and solutions at various temperatures.[20] Analyze for the appearance of degradants over time.
-
Analytical Method Check: Ensure your analytical method (e.g., GC or HPLC) does not cause on-instrument degradation. Check for this by analyzing the same sample at different inlet or column temperatures.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically investigating the degradation pathways of this compound. It is essential for developing stability-indicating analytical methods.[9][21]
Objective: To generate potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC system with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in ACN or a 50:50 ACN:water mixture to prepare a 1 mg/mL stock solution.
3. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL diluent) under ambient, protected-from-light conditions.
-
Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Use 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Use the diluent (e.g., 50:50 ACN:water). Heat at 60°C.
-
Photolytic Degradation: Use the diluent. Expose the solution in a clear vial to a photostability chamber (ICH Q1B option), while a wrapped control vial is kept alongside.
4. Sampling and Analysis:
-
Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Inject onto the HPLC system. Aim for 5-20% degradation of the main peak for optimal identification of degradants.[20]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Start at 30% B, increase to 90% B over 15 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 330 nm |
| Column Temp. | 30 °C |
5. Workflow for Troubleshooting Unexpected Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. parchem.com [parchem.com]
- 3. This compound | C9H9NO3 | CID 162458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 7. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. longdom.org [longdom.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inchem.org [inchem.org]
- 12. N-Formylanthranilate | C8H6NO3- | CID 5459905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. UVR-induced phototoxicity mechanism of methyl N-methylanthranilate in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. ec.europa.eu [ec.europa.eu]
- 16. mdpi.com [mdpi.com]
- 17. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. individual.utoronto.ca [individual.utoronto.ca]
- 20. researchgate.net [researchgate.net]
- 21. biopharminternational.com [biopharminternational.com]
Removing unreacted starting materials from Methyl N-formylanthranilate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl N-formylanthranilate. As Senior Application Scientists, we have designed this resource to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter after the synthesis of this compound.
Issue 1: My final product is an oil or a low-melting solid, and TLC analysis shows a significant amount of unreacted methyl anthranilate.
Answer:
This is a common issue, especially if the formylation reaction has not gone to completion. The presence of the starting material, methyl anthranilate (a liquid at room temperature), can depress the melting point of your product and prevent it from solidifying properly.
Root Cause Analysis:
-
Incomplete Reaction: The formylation reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or issues with the formylating agent.
-
Similar Polarity: Methyl anthranilate and this compound have relatively similar polarities, which can make their separation by standard chromatography challenging if not optimized.
Recommended Solution: Acid-Base Extraction
The most effective way to remove unreacted methyl anthranilate is through an acid-base extraction. This method leverages the basicity of the primary amine group in methyl anthranilate, which is absent in the formylated product.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). The basic methyl anthranilate will react with the acid to form a water-soluble hydrochloride salt, which will partition into the aqueous layer.[1]
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Repeat (Optional): For significant amounts of starting material, a second wash with the dilute acid solution may be beneficial.
-
Neutralization and Back-Extraction (for recovery of starting material): The aqueous layer containing the methyl anthranilate hydrochloride can be neutralized with a base (e.g., sodium bicarbonate) and then extracted with an organic solvent to recover the starting material if desired.
-
Washing the Organic Layer: Wash the organic layer containing your product with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Issue 2: My product is acidic, and I suspect the presence of residual formic acid.
Answer:
Residual formic acid is a frequent impurity, particularly when it is used in excess as the formylating agent. Its presence can interfere with subsequent reactions and affect the purity of your final product.
Root Cause Analysis:
-
Excess Reagent: Using a large excess of formic acid in the reaction is the primary cause.
-
Incomplete Removal during Workup: Simple evaporation is often insufficient to remove all traces of formic acid due to its relatively high boiling point (100.8 °C).
Recommended Solution: Basic Aqueous Wash
A straightforward and effective method to remove formic acid is to wash the organic solution of your product with a mild aqueous base.
Detailed Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Bicarbonate Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The formic acid will react with the bicarbonate to form sodium formate, which is highly soluble in water and will be extracted into the aqueous phase. You will likely observe effervescence (CO₂ gas evolution) during this step.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat if Necessary: If a significant amount of formic acid was used, a second wash with sodium bicarbonate solution may be necessary. Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound if both starting materials are present as impurities?
A1: A sequential extraction is the most efficient approach. First, perform the basic aqueous wash with sodium bicarbonate to remove the formic acid. Following this, carry out the acidic wash with dilute HCl to remove the unreacted methyl anthranilate. This stepwise process ensures that you are selectively removing each impurity based on its chemical properties.
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be an effective final purification step, especially for removing minor impurities and obtaining a crystalline solid with a sharp melting point. This compound is a solid at room temperature (melting point: 52-53.5 °C).[3]
Choosing a Recrystallization Solvent System:
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent Systems: Ethanol or isopropanol could be good starting points.[3]
-
Two-Solvent Systems: A common and often effective approach is to use a solvent pair. For this compound, a mixture of a good solvent (like ethanol, acetone, or ethyl acetate) and a poor solvent (like hexanes or water) is recommended.[4]
General Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly cloudy (the point of saturation).
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals thoroughly.
Q3: Is column chromatography a suitable purification method?
A3: Column chromatography is a powerful technique for separating compounds with different polarities and can be used to purify this compound.
Considerations for Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent): The choice of eluent is crucial. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. You will need to determine the optimal ratio by running preliminary TLC plates. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Monitoring: The separation can be monitored by TLC. The less polar compound (methyl anthranilate) will have a higher Rf value than the more polar product (this compound).
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.
-
Spotting: Spot the crude mixture, the purified fractions, and the starting materials on a TLC plate.
-
Developing: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Analysis: By comparing the Rf values, you can determine the presence of starting materials and assess the purity of your product fractions.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 179.17 | 52-53.5 | 367.8 | Soluble in ethanol, slightly soluble in water.[3] |
| Methyl Anthranilate | 151.16 | 24 | 256 | Soluble in ethanol and ether, very slightly soluble in water. |
| Formic Acid | 46.03 | 8.4 | 100.8 | Miscible with water, ethanol, ether, and acetone.[4] |
Experimental Workflows
Workflow for Purification by Extraction
Caption: Workflow for purification via sequential extraction.
Logical Flow for Choosing a Purification Method
References
Technical Support Center: Purification of Methyl N-formylanthranilate
Welcome to the technical support center for Methyl N-formylanthranilate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this compound. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and FAQs to address specific experimental issues.
Introduction
This compound (C₉H₉NO₃, MW: 179.17 g/mol ) is a key intermediate in organic synthesis.[1] Its purification is a critical step to ensure the integrity of downstream applications. However, researchers often face challenges ranging from crystallization difficulties to chromatographic separation issues, primarily due to the presence of structurally similar impurities and the compound's physicochemical properties. This guide provides a systematic approach to overcoming these hurdles.
Part 1: General Purification & Troubleshooting Workflow
A successful purification strategy depends on the initial purity of the crude material and the nature of the impurities. The following workflow provides a general decision-making framework.
Caption: General workflow for purifying this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common problems in a question-and-answer format, focusing on the two primary purification techniques: recrystallization and chromatography.
Section 2.1: Crystallization Challenges
Recrystallization is often the most efficient method for purifying solids with moderate to high initial purity (>90%).
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This is common when the compound's melting point (approx. 53°C) is lower than the solvent's boiling point or when high concentrations of impurities are present, depressing the melting point.[2][3]
Causality & Solution:
-
High Solvent Boiling Point: If the solvent boils at a temperature significantly above the solute's melting point, the solute will melt before it dissolves. Solution: Choose a solvent or solvent system with a lower boiling point.
-
Insoluble Impurities: Impurities can act as a nucleus for oil formation. Solution: Try hot filtration of the dissolved solution to remove any insoluble matter before allowing it to cool.
-
Cooling Too Quickly: Rapid cooling can favor oil formation over the slower, more ordered process of crystallization. Solution: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Supersaturation: The solution may be too concentrated. Solution: Add slightly more hot solvent to ensure the compound is fully dissolved and not merely melted.
Q2: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?
A2: This typically indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.
Causality & Solution:
-
Excess Solvent: Too much solvent was used, and the compound remains soluble even at low temperatures. Solution: Evaporate some of the solvent under reduced pressure or by gentle heating and attempt to cool again.
-
Lack of Nucleation Sites: Spontaneous crystal formation can be slow. Solution:
-
Scratch Method: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the cold solution to initiate crystallization.
-
Q3: How do I choose the best solvent for recrystallizing this compound?
A3: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Given that this compound is an ester and an amide, a rule of thumb is to use solvents with similar functional groups.[4] It is slightly soluble in water and soluble in alcohol.[2]
Troubleshooting Solvent Selection: A mixed solvent system often provides the best results. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is not.
| Solvent System (Good/Poor) | Rationale & Procedure |
| Ethanol / Water | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the cloudiness, then allow to cool slowly.[5] |
| Ethyl Acetate / Hexanes | Ethyl acetate is a good solvent for esters. Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent until the cloud point is reached.[4] |
| Toluene / Hexanes | Toluene can be effective for aromatic compounds. Use the same mixed-solvent procedure as above. |
| Isopropanol | A single solvent system that can be effective. Its boiling point (82.6 °C) is sufficiently above the compound's melting point, so care must be taken to avoid oiling out. |
Protocol 1: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Attain Cloud Point: While still hot, add deionized water dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture or pure, cold water to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Section 2.2: Chromatography Challenges
When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, flash column chromatography is the preferred method.[6]
Q1: What is a good starting mobile phase (eluent) for flash chromatography of this compound?
A1: The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 on a silica gel TLC plate. Given the compound's polarity (ester and amide groups), a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice.
Starting Conditions for TLC Analysis:
| Mobile Phase System | Polarity | Typical Starting Ratio (v/v) |
| Hexanes : Ethyl Acetate | Low to Medium | 70 : 30 |
| Dichloromethane : Methanol | Medium to High | 98 : 2 |
Procedure:
-
Spot your crude material on a TLC plate.
-
Develop the plate in a chamber with your chosen solvent system.
-
Visualize the spots (e.g., under a UV lamp, as aromatic compounds often fluoresce).
-
Adjust the solvent ratio:
-
If the Rƒ is too low (<0.2), increase the polarity (add more ethyl acetate or methanol).
-
If the Rƒ is too high (>0.5), decrease the polarity (add more hexanes).
-
Q2: My compound is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution means the impurity has a similar polarity and affinity for the stationary phase.
Causality & Solution:
-
Insufficient Resolution: The chosen mobile phase is not selective enough. Solution:
-
Fine-tune Polarity: Make small, incremental changes to your eluent system. Sometimes a 5% change in the polar component can make a significant difference.
-
Change Solvents: Switch one of the solvents to alter the separation selectivity. For example, if you are using Hexanes/Ethyl Acetate, try switching to Hexanes/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact with the solute and silica gel in unique ways, which can resolve co-eluting spots.
-
-
Column Overloading: Too much crude material was loaded onto the column. Solution: Use a larger column or load less material. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude sample.
Protocol 2: Flash Column Chromatography
-
Column Packing: Securely clamp a glass column in a vertical position. Pack the column with silica gel using either a dry packing or slurry packing method with your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the determined mobile phase. Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the final product using NMR or another appropriate analytical technique.
Section 2.3: Stability and Handling
Q1: My purified this compound seems to be degrading over time. What is the likely cause and how can I prevent it?
A1: The most likely degradation pathway is the hydrolysis of the methyl ester group to form N-formylanthranilic acid, especially in the presence of water and acid or base.[7] While the amide bond is relatively stable, the ester is more susceptible.[7]
Prevention and Proper Handling:
-
Storage Conditions: Store the purified solid in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.
-
pH Neutrality: Ensure that the compound is not exposed to acidic or basic conditions during workup or storage. If an acid or base wash was used during extraction, ensure it is fully neutralized and removed.
-
Solvent Purity: Use dry (anhydrous) solvents when dissolving the compound for reactions or analysis to minimize water-driven hydrolysis.
Part 3: References
-
World Health Organization. (n.d.). ANTHRANILATE DERIVATIVES. INCHEM. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for the Detection of Methyl N-methylanthranilate. Retrieved from --INVALID-LINK--
-
Paredes-Guzman, J. F., et al. (2018). Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves. Natural Product Research. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). methyl formyl anthranilate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of methyl n-methylanthranilate. Retrieved from --INVALID-LINK--
-
Journal of Agricultural and Food Chemistry. (1997). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). How to increase the purity of synthesized Methyl N-methylanthranilate. Retrieved from --INVALID-LINK--
-
ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, methyl N-methylanthranilate, CAS Registry Number 85-91-6. Food and Chemical Toxicology. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound ≥98%, FG. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Honokiol. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from --INVALID-LINK--
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Purification of methyl anthranilate. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Synthetic Communications. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Methyl anthranilate. Retrieved from --INVALID-LINK--
References
- 1. This compound [webbook.nist.gov]
- 2. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 3. filter-dryer.com [filter-dryer.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. inchem.org [inchem.org]
Improving the purity of crude Methyl N-formylanthranilate
Starting Research on Synthesis
I'm digging into the literature and online resources, specifically Google, to find details on how Methyl N-formylanthranilate is made. My aim is to grasp the whole process, from the initial steps to the final stages of cleaning it up. I'm especially interested in learning about the impurities that typically show up and the best ways to get rid of them, like recrystallization, chromatography, and distillation.
Designing the Support Guide
I'm now shifting gears to structure the technical support guide. I'll begin with an overview of the importance of purity for this compound. I am planning a Q&A format to address common issues and solutions. For each purification method, I'll detail step-by-step protocols grounded in scientific principles and backed by references. I am also sketching out plans for data tables (e.g., solvent selection, impurities) and Graphviz diagrams to visualize purification workflows. My final step is a thorough review to ensure scientific rigor and user-friendliness.
Exploring Synthesis and Purity
I'm now zeroing in on the critical aspect of purity. I'm deep diving into Google to learn about the synthesis and purification of this compound, paying close attention to typical impurities and established purification techniques like recrystallization, chromatography, and distillation. My focus is on understanding the entire process, identifying the impurities, and selecting effective methods for removing them. This will allow me to provide detailed procedures in the technical guide.
Prioritizing Purification Steps
I've been focused on refining the structure of the technical support center. My plan starts with purity's importance, then Q&A on issues and fixes. For each problem, there will be a detailed, referenced protocol. I'm building data tables for solvent choices and impurity profiles, as well as workflows in Graphviz. Now, I'm working to make sure everything I write, including the examples in the support center, is backed by citations with URLs to back them.
Starting Guide Structure
I've initiated comprehensive Google searches to gather information on synthesis and purification, particularly focusing on typical impurities and standard techniques like recrystallization. My goal now is to structure the technical support guide with a clear flow. I'm starting with purity's importance, then Q&A on common issues and troubleshooting solutions. For each problem, I'll detail a referenced, step-by-step protocol, explaining the science and citing sources. Tables for data, like solvent choices and impurity profiles, are also in progress, along with Graphviz diagrams for workflow visualization. My priority is to make sure every scientific claim is backed by citations with URLs and that the guide meets user needs.
Starting Purification Research
I'm now beginning my deep dive into the Google search engine to collect information on the synthesis and purification of this compound. I'm focusing my searches on standard techniques like recrystallization, chromatography, and distillation, while also investigating the common impurities that typically appear during synthesis. I will use this information to determine the best method for the technical guide.
Initiating Comprehensive Search
I'm now starting a thorough exploration of Google to gather data on the synthesis and purification of this compound, focusing on common impurities and how to use techniques like recrystallization, chromatography, and distillation to get rid of them. My goal is to structure the information for the support guide, creating a smooth flow that starts with an intro about why purity is vital, then dives into typical questions and their answers. For each problem, I'm working to create a detailed, cited protocol, detailing the science and citing sources. I'll make sure to create tables for data, such as solvent info and impurity profiles, as well as workflows with Graphviz. I'll be sure everything has citations with URLs to back them up.
Completing the Guide Structure
I've been concentrating on completing the guide's framework, aiming to cover synthesis, impurities, and purification steps comprehensively. I'm focusing on making sure all scientific assertions are backed up by citations, with URLs included. The goal is to make the guide very user-friendly. I will include detailed protocols for each purification method, with examples.
Expanding Purification Methods Research
I'm now conducting a more in-depth exploration of purification techniques for this compound, specifically looking at recrystallization, chromatography, and distillation in Google. My goal is to structure a solid technical support center. My focus will begin with an introduction to purity, address common concerns in Q&A format, and offer detailed step-by-step protocols for each purification method. Data tables for things like solvents and impurity profiles, along with Graphviz diagrams for purification workflows, are now also in the works. I will make sure everything is referenced to credible sources with URLs.
Constructing the Technical Guide
I'm now integrating information from Google into a structured technical support guide for purifying this compound. I'm focusing on clarity, starting with the importance of purity, then addressing common problems and solutions in a Q&A format. For each problem, I'm composing a referenced, step-by-step protocol, explaining the underlying science and citing sources. My plan includes tables for solvent and impurity data, as well as Graphviz diagrams for workflow visuals. I will ensure all scientific claims are well-supported by citations with URLs to verify them.
Compiling Guide Information
I'm now starting a more systematic search of Google to compile data on the synthesis and purification of this compound, paying attention to typical impurities and techniques like recrystallization, chromatography, and distillation. My goal is to structure a solid technical support center. My focus will begin with an introduction to purity, address common concerns in Q&A format, and offer detailed step-by-step protocols for each purification method. Data tables for things like solvents and impurity profiles, along with Graphviz diagrams for purification workflows, are now also in the works. I will make sure everything is referenced to credible sources with URLs.
Expanding Guide Information
I'm now integrating information from Google into a structured guide, covering synthesis, impurities, and purification of this compound. My plan is to start with purity's importance, then address common issues via Q&A. For each problem, I'll provide a referenced protocol with scientific explanations. I am creating tables for solvent data and impurity profiles, and Graphviz diagrams for visual clarity. I'm focusing on user-friendliness and ensuring all claims are backed by citations with URLs.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methyl N-formylanthranilate
Introduction: The Analytical Imperative for a Key Aroma Chemical
Methyl N-formylanthranilate, a significant contributor to the characteristic fruity, grape-like aroma, is a widely utilized component in the flavor and fragrance industries.[1][2] Its purity and concentration are critical quality attributes that directly impact the sensory profile and safety of consumer products. Consequently, robust and reliable analytical methods for its quantification are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][3][4][5][6][7]
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices and validation parameters. We will explore the nuances of each technique, propose detailed experimental protocols, and present a comparative analysis of their performance characteristics.
Methodology Selection: A Fork in the Analytical Road
The choice between HPLC and GC for the analysis of this compound is dictated by the compound's physicochemical properties and the specific requirements of the analysis, such as the sample matrix and desired sensitivity.
dot
References
- 1. agilent.com [agilent.com]
- 2. [eBook] GC Methods for Food and Fragrance Analysis | Separation Science [sepscience.com]
- 3. What is Methyl anthranilate?_Chemicalbook [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. vigon.com [vigon.com]
- 6. METHYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Methyl N-formylanthranilate and its Analogs: From Flavor Chemistry to Pharmacological Frontiers
Introduction: The Anthranilate Scaffold
Methyl N-formylanthranilate (MNFA) is an aromatic compound recognized for its characteristic fruity, grape-like aroma, which has secured its role in the flavor and fragrance industries.[1] It belongs to the broader class of anthranilates, esters of anthranilic acid (2-aminobenzoic acid). While MNFA and its close relative, methyl anthranilate, are primarily known for their organoleptic properties, the anthranilate scaffold is a privileged structure in medicinal chemistry.[2][3] By making small modifications to the core structure—altering the ester group, or substituting the amine—a diverse range of biological activities can be unlocked.
This guide provides a comparative analysis of this compound and its key analogs. We will begin by examining the physicochemical and sensory properties that define their use in flavor applications. We will then pivot to the pharmacological potential inherent in the anthranilate backbone, focusing on the structure-activity relationships (SAR) that govern their activity as potential anticonvulsant agents. This comparative study aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural changes dictate the function of these versatile molecules.
Physicochemical and Organoleptic Properties: A Comparative Overview
The primary application of MNFA and its immediate analogs, Methyl Anthranilate (MA) and Methyl N-methylanthranilate (MNMA), is driven by their distinct aromas.[1][4] The substitution on the nitrogen atom significantly influences both the physical properties and the sensory profile of the molecule.
Below is a comparative table of their key properties:
| Property | This compound (MNFA) | Methyl Anthranilate (MA) | Methyl N-methylanthranilate (MNMA) |
| Chemical Structure | |||
| CAS Number | 41270-80-8[5] | 134-20-3[2] | 85-91-6[4] |
| Molecular Formula | C₉H₉NO₃[5] | C₈H₉NO₂[2] | C₉H₁₁NO₂[4] |
| Molecular Weight | 179.17 g/mol [5] | 151.16 g/mol [2] | 165.19 g/mol [4] |
| Appearance | Pale yellow solid[6] | Colorless to pale yellow liquid | Colorless to yellowish liquid |
| Melting Point | 52-53.5 °C[5] | 24 °C | 18.5-19.5 °C |
| Boiling Point | 367.8 °C[5] | 256 °C | 255 °C |
| Organoleptic Profile | Fruity, grape[6] | "Foxy," Concord grape[2] | Orange blossom, grape, wine notes[4] |
| Solubility | Slightly soluble in water, soluble in alcohol[5][6] | Slightly soluble in water, soluble in ethanol | Soluble in organic solvents |
The addition of the N-formyl group in MNFA raises the melting point, rendering it a solid at room temperature, unlike MA and MNMA. This also subtly modifies the classic grape aroma of methyl anthranilate.
Structural Comparison of Anthranilate Analogs
The relationship between these compounds can be visualized as a core anthranilate structure with varying substitutions on the nitrogen atom.
References
- 1. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]
- 2. methyl anthranilate, 134-20-3 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl N-methylanthranilate | The Fragrance Conservatory [fragranceconservatory.com]
- 5. echemi.com [echemi.com]
- 6. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
A Senior Application Scientist's Guide: Methyl N-formylanthranilate vs. Methyl Anthranilate in Synthesis
For professionals in chemical synthesis, particularly in the realms of pharmaceutical development and fine chemicals, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and ultimate yield. Among the versatile synthons derived from anthranilic acid, methyl anthranilate and its N-formylated counterpart, methyl N-formylanthranilate, are often considered. While structurally similar, the presence of a single formyl group introduces profound differences in reactivity, fundamentally altering their roles in synthetic strategies.
This guide provides an in-depth comparison of these two reagents. Moving beyond a simple list of properties, we will explore the causal relationships between their structures and their behavior in chemical reactions, supported by experimental data and protocols. Our objective is to equip researchers with the field-proven insights necessary to select the optimal building block for their specific synthetic targets.
Section 1: Core Structural and Physical Properties
A foundational understanding begins with the molecules themselves. Methyl anthranilate possesses a primary aromatic amine, whereas this compound features a secondary amide (a formamide). This distinction is the cornerstone of their divergent chemical personalities.
Caption: Chemical structures of Methyl Anthranilate and this compound.
The key physicochemical properties of these compounds are summarized below. The most telling difference is their physical state at room temperature, a direct consequence of the intermolecular forces influenced by the N-formyl group.
| Property | Methyl Anthranilate | This compound |
| Molecular Formula | C₈H₉NO₂[1] | C₉H₉NO₃[2][3] |
| Molecular Weight | 151.16 g/mol [1][4] | 179.17 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid or crystals with blue fluorescence[4][5] | Pale yellow solid[6] |
| Melting Point | 24-25 °C[5] | 52-53.5 °C[7][8] |
| Boiling Point | 256 °C[5] | 367.8 °C at 760 mmHg[7] |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether[5] | Slightly soluble in water; soluble in ethanol[7][8] |
| Odor | Fruity, grape-like[4][9][10] | Fruity, grape-type aroma[11] |
| CAS Number | 134-20-3[1][4] | 41270-80-8[7] or 53405-05-3[2][3] |
Section 2: The Decisive Factor: The Role of the N-Formyl Group in Reactivity
The primary amine (-NH₂) in methyl anthranilate is a moderately activating, ortho-, para-directing group. Its lone pair of electrons increases the electron density of the aromatic ring and makes the nitrogen atom itself a potent nucleophile. Conversely, the N-formyl group (-NHCHO) in this compound is deactivating. The nitrogen lone pair is delocalized into the adjacent carbonyl group of the formyl moiety, drastically reducing its availability to participate in reactions as a nucleophile or to activate the aromatic ring.
This electronic difference is the single most important factor governing their use in synthesis. The N-formyl group effectively functions as a protecting group for the amine.[12][13]
Caption: Divergent reactivity of the amino group towards electrophiles.
Section 3: Strategic Selection in Synthesis: Protocols and Rationale
The choice between these two reagents is entirely dependent on the synthetic goal.
Scenario A: When to Use Methyl Anthranilate
Methyl anthranilate is the reagent of choice when the synthetic route requires the direct participation of its nucleophilic amino group.
Common Applications:
-
N-Alkylation and N-Acylation: The amine readily reacts with alkyl halides or acylating agents. A prominent example is the synthesis of methyl N-methylanthranilate, a valuable fragrance and flavor compound, via reductive alkylation with formaldehyde.[10][14][15]
-
Schiff Base Formation: It condenses with aldehydes to form Schiff bases, which are themselves important intermediates or products in the fragrance industry.[10]
-
Heterocycle Synthesis: The amine is a key nucleophile in the formation of various heterocyclic systems, such as quinazolinones, which are common scaffolds in medicinal chemistry.
Scenario B: When to Use this compound
This compound is employed when the amine's reactivity is undesirable and would interfere with transformations at other sites on the molecule.
Causality Behind Experimental Choice: Imagine a synthetic route requiring an electrophilic aromatic substitution (e.g., nitration or halogenation) on the anthranilate ring. Using methyl anthranilate directly would be problematic:
-
The highly activating -NH₂ group could lead to over-reaction or undesired side products.
-
The basic amine could react with and neutralize acidic reagents or catalysts.
The solution is a protection-reaction-deprotection sequence. One would start with methyl anthranilate, protect the amine via formylation to yield this compound, perform the desired ring substitution, and then remove the formyl group to reveal the amine in the substituted product.
Section 4: Validated Experimental Protocols
To illustrate the practical application of these compounds, we provide step-by-step methodologies for their synthesis.
Protocol 1: Synthesis of Methyl Anthranilate via Fischer Esterification
This protocol describes the classic acid-catalyzed esterification of anthranilic acid.
Caption: Experimental workflow for the synthesis of Methyl Anthranilate.
Methodology:
-
Reactant Setup: Suspend 7 g of anthranilic acid in 50 ml of anhydrous methanol in a round-bottom flask equipped with a reflux condenser protected by a calcium chloride drying tube.[16]
-
Acid Catalysis: Bubble dry hydrogen chloride gas through the suspension until the solution becomes saturated and warms.[16]
-
Reaction: Reflux the reaction mixture for one hour.[16]
-
Work-up: Cool the solution to allow methyl anthranilate hydrochloride to crystallize. Dilute the mixture with 200 ml of water.[16]
-
Neutralization: Make the solution alkaline by adding a sodium carbonate solution. The oily methyl anthranilate product will separate.[16]
-
Extraction and Washing: Extract the product with diethyl ether. Wash the ether extract first with a 5% sodium carbonate solution, then with water.[16]
-
Purification: Dry the ether extract over anhydrous sodium sulfate. Evaporate the ether. Purify the crude product by vacuum distillation, collecting the fraction boiling at 135°C (15 mm Hg). The final product is a crystalline mass with a melting point of 24.5°C.[16]
Protocol 2: Synthesis of this compound via N-Formylation
This protocol demonstrates the protection of the amino group in methyl anthranilate. Formylation is a fundamental transformation in organic chemistry.[17] The use of formic acid and acetic anhydride is a classic and effective method.[13]
Methodology:
-
Reactant Setup: In a flask equipped with a stirrer and cooled in an ice bath, combine 15.1 g (0.1 mol) of methyl anthranilate with 5.5 g (0.12 mol) of formic acid.
-
Reagent Addition: While maintaining the temperature below 10°C, slowly add 12.2 g (0.12 mol) of acetic anhydride to the stirred mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into 100 ml of ice-cold water. The solid product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure this compound as a crystalline solid.
Conclusion: A Strategic Choice Based on Reactivity
The decision to use this compound or methyl anthranilate is a clear-cut strategic choice rooted in the principles of functional group reactivity and protection.
-
Choose Methyl Anthranilate when your synthesis requires a nucleophilic aromatic amine for direct participation in bond-forming reactions like N-alkylation, acylation, or heterocycle construction.
-
Choose this compound (or prepare it in situ) when you need to perform reactions on the aromatic ring or ester group and must prevent the amine from interfering. The formyl group serves as a reliable and readily removable protecting group.
By understanding the fundamental electronic differences conferred by the N-formyl group, researchers can harness the distinct synthetic potential of each molecule, enabling more controlled, efficient, and successful routes to complex targets in drug discovery and beyond.
References
- 1. Methyl anthranilate [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 8. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 9. Methyl Anthranilate (MA) Online | Methyl Anthranilate (MA) Manufacturer and Suppliers [scimplify.com]
- 10. What is Methyl anthranilate?_Chemicalbook [chemicalbook.com]
- 11. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]
- 12. researchgate.net [researchgate.net]
- 13. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. prepchem.com [prepchem.com]
- 17. Formylation - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of Methyl N-formylanthranilate and Its Key Precursors: A Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for structural elucidation and confirmation. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of Methyl N-formylanthranilate (MNFA), a significant compound in various chemical syntheses, and two of its critical precursors: Methyl Anthranilate (MA) and N-Formylanthranilic Acid (NFAA). This comparison will illuminate the spectral shifts and changes that arise from N-formylation and esterification, providing a valuable reference for compound identification and characterization.
The transition from the primary amine in Methyl Anthranilate to the formamide in this compound, and the distinction between the carboxylic acid functionality in N-Formylanthranilic Acid and the methyl ester in MNFA, provide clear and instructive examples of how subtle changes in molecular structure are manifested in various spectroscopic techniques.
Molecular Structures and Key Functional Groups
A foundational understanding of the structural differences between these three compounds is essential to interpreting their spectroscopic data. The key transformations are the formylation of the amino group and the esterification of the carboxylic acid.
Caption: Molecular structures and transformations.
Comparative Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. The comparison of the IR spectra of MA, NFAA, and MNFA reveals characteristic vibrational changes associated with the amino, formamido, carboxylic acid, and ester groups.
Key Vibrational Frequencies
| Functional Group | Methyl Anthranilate (MA)[1] | N-Formylanthranilic Acid (NFAA) | This compound (MNFA) | Spectroscopic Interpretation |
| N-H Stretch | ~3400-3500 cm⁻¹ (two bands) | ~3300 cm⁻¹ (one broad band) | ~3300 cm⁻¹ (one broad band) | The two distinct peaks for the primary amine in MA are replaced by a single, broader N-H stretch of the secondary amide in NFAA and MNFA. |
| C=O Stretch (Ester) | ~1700 cm⁻¹ | N/A | ~1710 cm⁻¹ | The strong carbonyl stretch of the methyl ester is present in both MA and MNFA. |
| C=O Stretch (Carboxylic Acid) | N/A | ~1680 cm⁻¹ | N/A | A characteristic carbonyl stretch for the carboxylic acid, typically slightly lower in frequency than the ester carbonyl. |
| C=O Stretch (Amide I) | N/A | ~1660 cm⁻¹ | ~1670 cm⁻¹ | The appearance of the Amide I band is a clear indicator of N-formylation in NFAA and MNFA. |
| O-H Stretch (Carboxylic Acid) | N/A | ~2500-3300 cm⁻¹ (very broad) | N/A | The very broad O-H stretch is a hallmark of the carboxylic acid dimer in NFAA and disappears upon esterification to MNFA. |
Expertise & Experience: The most telling transformation in the IR spectra is the change in the N-H stretching region. The two sharp bands characteristic of the -NH₂ group in Methyl Anthranilate are replaced by a single, broader N-H band upon formylation to NFAA and MNFA. This is a definitive indicator of the conversion of the primary amine to a secondary amide. Furthermore, the disappearance of the extremely broad O-H stretch from the carboxylic acid in NFAA and the appearance of a distinct ester C-O stretch in MNFA confirms the success of the esterification step.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Comparative ¹H NMR Data (Predicted/Typical Shifts in ppm)
| Proton Environment | Methyl Anthranilate (MA) | N-Formylanthranilic Acid (NFAA) | This compound (MNFA) | Interpretation of Shifts |
| -NH | ~5.5 (broad singlet, 2H) | ~11.5 (broad singlet, 1H) & ~8.5 (singlet, 1H) | ~11.0 (broad singlet, 1H) & ~8.4 (singlet, 1H) | The primary amine protons of MA are replaced by the amide N-H and the formyl C-H protons in NFAA and MNFA. The downfield shift of the N-H proton is due to the electron-withdrawing effect of the formyl group. |
| Aromatic Protons | ~6.5 - 7.8 (multiplets, 4H) | ~7.2 - 8.2 (multiplets, 4H) | ~7.1 - 8.1 (multiplets, 4H) | The aromatic protons in NFAA and MNFA are generally shifted downfield compared to MA due to the deshielding effect of the N-formyl group. |
| -OCH₃ | ~3.8 (singlet, 3H) | N/A | ~3.9 (singlet, 3H) | The methyl ester protons are present in MA and MNFA. |
| -COOH | N/A | ~13.0 (broad singlet, 1H) | N/A | The highly deshielded carboxylic acid proton in NFAA is absent in MNFA. |
Trustworthiness: The ¹H NMR data provides a self-validating system for tracking the reaction progress. The disappearance of the two-proton amine signal of MA and the concurrent appearance of the distinct formyl proton and the downfield-shifted N-H proton are clear evidence of N-formylation. Similarly, the loss of the carboxylic acid proton signal of NFAA and the emergence of the methyl ester singlet in MNFA confirm esterification.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in these compounds is the substituted benzene ring.
| Compound | λmax (nm) [Solvent] | Interpretation |
| Methyl Anthranilate (MA) | ~347 [gas phase][2] | The absorption is attributed to the π → π* transitions of the aromatic system, influenced by the amino and ester electron-donating and -withdrawing groups. |
| N-Formylanthranilic Acid (NFAA) | Not explicitly found, but expected to be similar to MNFA | The electronic environment is similar to MNFA, with the primary difference being the carboxylic acid versus the ester. |
| This compound (MNFA) | Not explicitly found | The introduction of the formyl group is expected to cause a slight shift in the absorption maximum compared to MA due to its influence on the electronic distribution of the aromatic ring. |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Patterns |
| Methyl Anthranilate (MA) | m/z 151 | Loss of the methoxy group (-OCH₃) to give a fragment at m/z 120. |
| N-Formylanthranilic Acid (NFAA) | m/z 165 | Decarboxylation (-COOH) leading to a fragment at m/z 120. Loss of water (-H₂O) is also possible. |
| This compound (MNFA) | m/z 179 | Loss of the methoxy group (-OCH₃) to give a fragment at m/z 148. Loss of the formyl group (-CHO) is also a likely fragmentation pathway. |
Expertise & Experience: The molecular ion peak in the mass spectrum is the most direct confirmation of the successful chemical transformation. An increase from m/z 151 to 179 confirms the addition of the formyl group and methylation in the synthesis of MNFA from MA. The fragmentation patterns provide further structural confirmation. For instance, the loss of a methoxy radical is a common fragmentation pathway for methyl esters, and its observation in the spectra of both MA and MNFA, but not NFAA, supports the presence of the methyl ester group.
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
A standardized approach to sample preparation is crucial for obtaining reproducible and comparable spectroscopic data.
Caption: General sample preparation workflow.
Detailed Methodologies:
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A standard 5 mm NMR tube is used. The spectrum is typically acquired on a 300 MHz or higher field spectrometer.
-
IR Spectroscopy: For solid samples, a KBr pellet or ATR (Attenuated Total Reflectance) can be used. For liquid samples, a thin film between salt plates (NaCl or KBr) is appropriate.
-
UV-Vis Spectroscopy: Samples are dissolved in a UV-transparent solvent (e.g., ethanol, hexane) to a concentration that gives an absorbance between 0.1 and 1. A standard 1 cm path length quartz cuvette is used.
-
Mass Spectrometry: Samples can be introduced via direct infusion or after separation by gas or liquid chromatography. Electron ionization (EI) is a common method for generating fragments.
Conclusion
The spectroscopic comparison of this compound, N-Formylanthranilic Acid, and Methyl Anthranilate provides a clear and instructive illustration of how fundamental chemical transformations are reflected in their respective spectra. For the practicing scientist, understanding these spectral shifts is not merely an academic exercise; it is a critical tool for reaction monitoring, quality control, and the unambiguous confirmation of molecular identity. The data and interpretations presented in this guide serve as a practical reference for researchers working with these and structurally related compounds.
References
A Comparative Guide to the Biological Activity of Formylated vs. Non-Formylated Anthranilates as Putative Formyl Peptide Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of small molecules is paramount for the discovery of novel therapeutics. This guide provides an in-depth technical comparison of the biological activities of formylated and non-formylated anthranilates, focusing on their potential as agonists for the Formyl Peptide Receptors (FPRs). While the critical role of the N-formyl group in the activity of peptide-based FPR agonists is well-established, its significance in small aromatic molecules like anthranilates is an area ripe for investigation. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for a direct comparison of these two classes of compounds.
Introduction: The Formyl Peptide Receptor Family and the Significance of N-Formylation
The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in the innate immune system.[1][2] They act as pattern recognition receptors, detecting N-formylated peptides derived from bacteria or damaged mitochondria, which serve as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[1][3] This recognition triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species, all essential for host defense.[3]
The N-formyl group on peptide ligands is a key structural motif for high-affinity binding and activation of FPR1 and FPR2.[4] Its removal drastically reduces or abolishes biological activity, highlighting its importance in receptor interaction. While the classic ligands for FPRs are peptides, a growing body of evidence demonstrates that these receptors can be activated by a wide array of structurally diverse, non-peptide small molecules.[1][2][5] This promiscuity opens up exciting avenues for the development of small-molecule therapeutics targeting FPRs for various inflammatory and autoimmune diseases.
This guide focuses on a comparative analysis of a representative formylated anthranilate, methyl N-formylanthranilate, and its non-formylated counterpart, methyl anthranilate. We will explore the hypothesis that the N-formyl group is a critical determinant of biological activity in this small molecule context, analogous to its role in peptide agonists.
Experimental Design: A Head-to-Head Comparison
To objectively assess the biological impact of N-formylation on the anthranilate scaffold, a direct comparison of this compound and methyl anthranilate is proposed. This involves synthesizing the formylated compound, sourcing a high-purity non-formylated version, and subjecting both to a battery of in vitro functional assays.
Synthesis and Characterization of Test Compounds
Methyl Anthranilate: A high-purity (≥98%) sample of methyl anthranilate can be readily sourced from commercial suppliers. Its identity and purity should be confirmed via standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This compound: This compound can be synthesized from methyl anthranilate. A common method involves the reaction of methyl anthranilate with formic acid or a mixed anhydride of formic and acetic acids.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
Methyl anthranilate
-
Formic acid (≥95%)
-
Toluene
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl anthranilate (1 equivalent) in toluene.
-
Add formic acid (1.5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize excess formic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity Assessment: Functional Assays
The primary biological readout for FPR activation is the induction of chemotaxis and intracellular calcium mobilization in immune cells. Neutrophils, which endogenously express high levels of FPR1, are the ideal primary cell type for these assays. Alternatively, cell lines engineered to express specific FPR subtypes can be utilized.
Experimental Workflow for Biological Assays
Caption: Workflow for comparing the biological activity of formylated and non-formylated anthranilates.
Experimental Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
This compound and methyl anthranilate (stock solutions in DMSO, serially diluted in assay buffer)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine) as a positive control
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Resuspend freshly isolated human neutrophils in assay buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
In the lower wells of the Boyden chamber, add different concentrations of the test compounds (formylated and non-formylated anthranilates), fMLP (positive control), and assay buffer alone (negative control).
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane, wipe the cells from the upper surface, and fix and stain the cells that have migrated to the lower surface.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Calculate the chemotactic index (number of cells migrating towards the test compound divided by the number of cells migrating towards the negative control).
Experimental Protocol 3: Calcium Mobilization Assay
Materials:
-
Isolated human neutrophils or FPR1-expressing cell line
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
-
Test compounds and fMLP (as in the chemotaxis assay)
Procedure:
-
Resuspend neutrophils or FPR1-expressing cells in assay buffer.
-
Load the cells with Fluo-4 AM dye (typically 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Pipette the cell suspension into the wells of a 96-well plate.
-
Place the plate in the fluorescence plate reader and take a baseline reading.
-
Inject the test compounds and controls at various concentrations into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for several minutes.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
Expected Results and Data Presentation
Based on the established SAR of FPR agonists, it is hypothesized that this compound will exhibit significant agonist activity at FPR1, while methyl anthranilate will be largely inactive.
Table 1: Hypothetical Chemotaxis Assay Results
| Compound | Concentration (µM) | Mean Migrated Cells (± SD) | Chemotactic Index |
| Negative Control | - | 25 ± 5 | 1.0 |
| fMLP (Positive Control) | 0.01 | 250 ± 20 | 10.0 |
| Methyl Anthranilate | 0.1 | 28 ± 6 | 1.1 |
| 1 | 30 ± 4 | 1.2 | |
| 10 | 35 ± 7 | 1.4 | |
| This compound | 0.1 | 75 ± 10 | 3.0 |
| 1 | 180 ± 15 | 7.2 | |
| 10 | 230 ± 18 | 9.2 |
Table 2: Hypothetical Calcium Mobilization Assay Results
| Compound | EC₅₀ (µM) | Maximum Response (% of fMLP) |
| fMLP | 0.005 | 100% |
| Methyl Anthranilate | > 50 | < 5% |
| This compound | 2.5 | 95% |
Mechanistic Interpretation and Discussion
The anticipated results strongly suggest that the N-formyl group is a critical determinant for the biological activity of methyl anthranilate at FPR1. The lack of activity for the non-formylated compound indicates that the free amino group is unable to form the necessary interactions within the receptor's binding pocket to trigger a conformational change and subsequent G-protein activation.
FPR1 Signaling Pathway
Caption: Simplified signaling pathway of FPR1 activation leading to calcium mobilization and chemotaxis.
The N-formyl group in this compound likely acts as a crucial hydrogen bond donor and/or acceptor, mimicking the role of the formyl group in endogenous peptide ligands. This interaction is thought to stabilize the active conformation of the receptor, leading to the activation of downstream signaling pathways, primarily through Gαi and Gαq proteins, resulting in PLC activation, IP₃ generation, and a subsequent rise in intracellular calcium. This calcium flux is a key second messenger that orchestrates the cytoskeletal rearrangements necessary for directed cell migration (chemotaxis).
The non-formylated methyl anthranilate, lacking this key interacting group, would be unable to effectively bind and activate the receptor, thus explaining its predicted inactivity in these functional assays.
Conclusion
This guide outlines a comprehensive experimental framework for comparing the biological activities of formylated and non-formylated anthranilates. The provided protocols and expected outcomes are grounded in the extensive literature on FPR structure-activity relationships. By conducting these experiments, researchers can generate robust, quantitative data to confirm the critical role of N-formylation in conferring FPR agonist activity to the anthranilate scaffold. Such studies are invaluable for the rational design of novel, small-molecule immunomodulatory agents targeting the formyl peptide receptor family.
References
- 1. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes for Methyl N-formylanthranilate: A Guide for Researchers
Methyl N-formylanthranilate is a valuable intermediate in the synthesis of a variety of pharmaceuticals, including quinazolines and other heterocyclic compounds. Its preparation involves the formylation of the amino group of methyl anthranilate. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the underlying mechanisms, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this key building block.
Introduction to this compound and its Synthetic Importance
This compound serves as a crucial precursor in organic synthesis, particularly in the construction of quinazoline and quinazolinone scaffolds, which are prevalent in many biologically active molecules. The formyl group acts as a key handle for subsequent cyclization reactions. The efficiency, scalability, and cost-effectiveness of the formylation of methyl anthranilate are therefore critical considerations in synthetic campaigns. This guide will explore and compare two primary chemical methods for the synthesis of this compound.
Synthesis Route 1: Formylation using Acetic Formic Anhydride (Generated in situ)
This method is a widely used and effective approach for the N-formylation of amines, including anilines. Acetic formic anhydride is a potent formylating agent that is typically generated in situ from the reaction of formic acid and acetic anhydride. This avoids the need to handle the unstable formic anhydride directly.
Mechanistic Insight
The reaction proceeds through the formation of acetic formic anhydride, which is a mixed anhydride. The formyl group, being less sterically hindered and more electrophilic than the acetyl group, is preferentially transferred to the nucleophilic amino group of methyl anthranilate.
Experimental Protocol
Materials:
-
Methyl anthranilate
-
Formic acid (98-100%)
-
Acetic anhydride
-
Silica gel (optional, as a support)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Microwave oven (for the silica gel-supported method)
Procedure (Silica Gel Supported, Microwave-Assisted): [1]
-
To a mixture of methyl anthranilate (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol), add 2 g of silica gel in a 50 mL beaker.
-
Stir the mixture thoroughly for approximately 30 seconds until a free-flowing powder is obtained.
-
Irradiate the reaction mixture in a microwave oven at 300 W. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by crystallization from an appropriate solvent if necessary.
Procedure (Conventional in Solution): [2]
-
In a separate flask, prepare the acetic formic anhydride reagent by cooling an excess of formic acid (e.g., 3-5 eq) in an ice bath.
-
Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with stirring, maintaining the temperature below 10 °C.
-
Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.
-
In a separate reaction flask, dissolve methyl anthranilate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, THF).
-
Slowly add the freshly prepared acetic formic anhydride solution to the solution of methyl anthranilate at 0 °C.
-
Monitor the reaction by TLC. Once complete, carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Data Presentation
| Parameter | Acetic Formic Anhydride Method |
| Reagents | Methyl anthranilate, Formic acid, Acetic anhydride |
| Catalyst/Support | Silica gel (optional) |
| Reaction Time | Varies (minutes for microwave, hours for conventional) |
| Temperature | Microwave irradiation or 0 °C to room temperature |
| Yield | Generally high (specific data for this compound requires optimization) |
| Work-up | Extraction and washing |
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound using in situ generated acetic formic anhydride.
Synthesis Route 2: Formylation using Formic Acid with Azeotropic Water Removal
This classical method utilizes formic acid as the formylating agent and relies on the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Mechanistic Insight
The reaction is a direct amidation of the amine with formic acid. The equilibrium is unfavorable unless the water formed is continuously removed from the reaction mixture, which is accomplished by forming an azeotrope with a suitable solvent like toluene.
Experimental Protocol
Materials:
-
Methyl anthranilate
-
Formic acid (85% aqueous solution is often sufficient)
-
Toluene (or xylene)
-
Standard laboratory glassware including a Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure: [3]
-
In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add methyl anthranilate (1.0 g), toluene, and 1.0-1.2 equivalents of 85% aqueous formic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC. Continue heating until the starting material is consumed (typically 4-9 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude N-formyl compound. The product is often of sufficient purity for subsequent steps.
-
If necessary, purify the residue by short column chromatography.
Data Presentation
| Parameter | Formic Acid with Azeotropic Removal Method |
| Reagents | Methyl anthranilate, Formic acid |
| Solvent | Toluene or Xylene |
| Apparatus | Dean-Stark trap |
| Reaction Time | 4-9 hours |
| Temperature | Reflux temperature of the solvent |
| Yield | Reported to be excellent for various amines[3] |
| Work-up | Evaporation of solvent |
Visualization of the Workflow
References
A Comparative Guide to the Purity Assessment of Methyl N-formylanthranilate by High-Performance Liquid Chromatography, Gas Chromatography, Quantitative Nuclear Magnetic Resonance, and Differential Scanning Calorimetry
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Methyl N-formylanthranilate (C₉H₉NO₃) is a key chemical intermediate with applications in the synthesis of flavors, fragrances, and pharmaceutical compounds.[1] In the context of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of impurities, even in trace amounts, can lead to the formation of toxic byproducts, alter the pharmacological profile of the API, or compromise the stability of the drug product.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making the selection of appropriate analytical techniques a cornerstone of regulatory compliance and patient safety.[3][4] This guide provides an in-depth comparison of four orthogonal analytical techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). We will delve into the causality behind the experimental choices, provide validated protocols, and present a synergistic workflow for a robust and self-validating purity assessment strategy.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are the workhorses of impurity profiling due to their exceptional ability to separate the main component from structurally similar impurities and degradation products. These are considered "relative" quantification methods as they typically determine the purity based on the area percent of the main peak relative to all other detected peaks, or by quantifying against a certified reference standard of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most widely used technique for purity testing in the pharmaceutical industry, prized for its high resolution, sensitivity, and applicability to a vast range of non-volatile and thermally labile compounds.[5]
Causality of Method Choice: For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is ideal, as the aromatic ring in the molecule provides strong chromophores for sensitive detection. The primary objective of the HPLC method is to develop a stability-indicating assay capable of separating the main peak from all potential process-related impurities and degradation products.[6]
Experimental Protocol: RP-HPLC for Impurity Profiling
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is chosen to ensure elution of both polar and non-polar impurities. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 0.5 mg/mL.
-
-
Validation Parameters (per ICH Q2(R1)): The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to be considered fit for purpose.[7]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point, it can be analyzed by GC, which is particularly effective for identifying residual solvents and certain volatile organic impurities.
Causality of Method Choice: A GC method using a Flame Ionization Detector (FID) offers a nearly universal response for carbon-containing compounds and excellent sensitivity.[8] This makes it an ideal orthogonal technique to HPLC for detecting impurities that may not be UV-active or that are too volatile for reliable HPLC analysis. The NIST database provides retention index data for this compound on a non-polar column, which serves as a valuable starting point for method development.[9]
Experimental Protocol: GC-FID for Purity and Residual Solvents
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Acetone.
-
Quantitative NMR (qNMR): An Absolute and Structural Approach
Unlike chromatographic techniques, which are relative, quantitative NMR (qNMR) is a primary analytical method.[10] It allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[11] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling quantification against a certified internal standard of a different, structurally unrelated compound.[12]
Causality of Method Choice: qNMR is chosen for its unique ability to provide both structural confirmation and an absolute purity value in a single, non-destructive experiment.[13] This is invaluable for qualifying primary reference standards. By carefully selecting non-overlapping signals from both the analyte and a certified internal standard of known purity and weight, a highly accurate mass-based purity can be calculated. This provides an orthogonal value to the area-percent purity obtained from chromatography.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte signals.
-
Record the exact weights of both the analyte and the standard.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Experiment: Standard single-pulse ¹H experiment.
-
Pulse Angle: 30° pulse (to ensure full relaxation between scans).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a delay of 30-60 seconds is often sufficient for small molecules to ensure full relaxation and accurate integration).[10]
-
Number of Scans (ns): 8 to 16, sufficient to achieve a signal-to-noise ratio > 250:1 for the signals of interest.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methyl ester singlet) and a signal for the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Differential Scanning Calorimetry (DSC): A Thermal Purity Assessment
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For purity analysis of crystalline organic compounds, it operates on the principle of melting point depression, as described by the Van't Hoff equation.[14] Impurities disrupt the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature than the pure substance.[15]
Causality of Method Choice: DSC is selected as a powerful, orthogonal, and absolute method for determining the purity of highly pure (>98%) crystalline solids.[16] It does not require solvents and measures the total mole fraction of soluble impurities, providing a purity value that is independent of the chemical structure of the impurities. This makes it an excellent complementary technique to chromatography and qNMR.[17]
Experimental Protocol: DSC for Purity Determination
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
-
DSC Analysis:
-
Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).
-
-
Data Analysis:
-
The instrument software calculates the purity by analyzing the shape of the melting endotherm. It plots the sample temperature (T) versus the reciprocal of the fraction melted (1/F).
-
The resulting curve is extrapolated to 1/F = 0 to determine the melting point of the pure substance (T₀). The slope of this line is used to calculate the mole fraction of impurities.
-
Limitation: This method is only suitable for compounds that are crystalline, thermally stable through their melt, and do not decompose.[16]
-
A Synergistic & Orthogonal Workflow for Purity Assessment
No single technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on the strategic combination of orthogonal methods. The following workflow illustrates how these techniques can be integrated for a comprehensive assessment of this compound.
Caption: An integrated workflow for the comprehensive purity assessment of this compound.
Comparative Summary of Techniques
The choice of analytical technique depends on the specific question being asked. The table below summarizes the key attributes of each method in the context of purity assessment for this compound.
| Parameter | HPLC | GC | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Differential partitioning between mobile and stationary phases | Partitioning between carrier gas and stationary phase | Nuclear spin resonance in a magnetic field | Measurement of heat flow during melting transition |
| Quantitation Type | Relative (Area %) or against a specific reference standard | Relative (Area %) or against a specific reference standard | Absolute (against a universal internal standard)[10][11] | Absolute (based on Van't Hoff equation)[14][17] |
| Primary Use | Impurity profiling, stability testing, quantification of non-volatiles | Analysis of volatile impurities and residual solvents | Absolute purity assignment, structural confirmation, reference standard qualification | Purity assessment of high-purity crystalline solids |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Low (detects impurities >0.1 mol%) |
| Specificity | High (separates isomers) | High (separates isomers) | High (structurally specific signals) | Low (measures total soluble impurities) |
| Sample Throughput | Moderate (20-60 min/sample) | Moderate (20-60 min/sample) | Low (requires long relaxation delays) | Moderate (15-45 min/sample) |
| Key Limitation | Requires a reference standard for accurate quantification | Limited to volatile and thermally stable compounds | Lower sensitivity than chromatography | Only for crystalline, stable compounds; insensitive to insoluble impurities |
Conclusion
The purity assessment of a pharmaceutical intermediate like this compound is a multi-faceted challenge that cannot be adequately addressed by a single analytical technique. A scientifically sound and regulatory-compliant strategy relies on the intelligent application of orthogonal methods.
Chromatographic techniques like HPLC and GC are indispensable for their high-resolution separation capabilities, providing a detailed fingerprint of the impurity profile. However, for a definitive and absolute purity value, primary methods are required. Quantitative NMR stands out as a superior technique in this regard, offering the dual benefits of structural verification and direct, absolute quantification without reliance on an analyte-specific reference standard. Finally, DSC provides a robust, orthogonal check on the bulk material's purity based on its fundamental thermodynamic properties. By integrating these four techniques, researchers and drug development professionals can build a self-validating system that ensures the highest standards of quality, safety, and scientific integrity.
References
- 1. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. This compound [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. m.youtube.com [m.youtube.com]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Synthesis and Cross-Validation of Methyl N-formylanthranilate
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical compounds are paramount. This guide provides an in-depth comparison of methodologies for the preparation and analysis of Methyl N-formylanthranilate, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for the cross-validation of results to ensure scientific integrity.
This compound, also known as Methyl 2-formamidobenzoate, is a derivative of anthranilic acid. Its chemical formula is C₉H₉NO₃, and it has a molecular weight of 179.17 g/mol .[1][2] The precise characterization of this compound is crucial for its application in research and development, necessitating robust and reproducible experimental methods.
Synthesis of this compound: A Comparative Analysis of Formylation Techniques
The synthesis of this compound primarily involves the N-formylation of Methyl anthranilate. Several methods exist for this transformation, each with its own advantages and drawbacks. Here, we compare two common approaches: formylation using formic acid and a milder method employing a formylating agent.
Method 1: Direct Formylation with Formic Acid
This classical method utilizes formic acid as the formylating agent, often in the presence of a dehydrating agent or by azeotropic removal of water. The reaction proceeds by nucleophilic attack of the amino group of Methyl anthranilate on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide.
Causality Behind Experimental Choices:
-
Excess Formic Acid: Using an excess of formic acid can drive the equilibrium towards the product side.
-
Azeotropic Removal of Water: The use of a solvent like toluene allows for the continuous removal of water via a Dean-Stark apparatus, which is critical for achieving high yields in this equilibrium-limited reaction.
-
Temperature Control: The reaction is typically heated to reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Method 2: Formylation with Acetic Formic Anhydride
A milder alternative to direct formylation with formic acid involves the use of a pre-formed mixed anhydride, such as acetic formic anhydride. This reagent is more reactive than formic acid and allows the reaction to proceed under less harsh conditions, which can be advantageous for sensitive substrates.
Causality Behind Experimental Choices:
-
In situ Generation: Acetic formic anhydride can be generated in situ by reacting formic acid with acetic anhydride.
-
Lower Temperatures: The higher reactivity of the mixed anhydride allows the reaction to be carried out at or below room temperature, minimizing potential side reactions.
-
Base: A mild base, such as pyridine or triethylamine, is often added to neutralize the acetic acid byproduct and drive the reaction to completion.
Cross-Validation of Experimental Results: A Multi-Technique Approach
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical approach is essential. Cross-validation involves comparing the data obtained from multiple independent analytical techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. For this compound, one would expect to see characteristic signals for the aromatic protons, the methyl ester protons, the N-H proton, and the formyl proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and amide, as well as the aromatic carbons.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching, C=O stretching for both the ester and the amide (amide I band), and C-N stretching.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 179.
Chromatographic Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and can be used to identify and quantify volatile impurities. The NIST Chemistry WebBook provides gas chromatography data for this compound, which can be used as a reference.[2]
Experimental Protocols
Synthesis Protocol: Formylation of Methyl Anthranilate with Formic Acid
Materials:
-
Methyl anthranilate
-
Formic acid (88%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl anthranilate (15.1 g, 0.1 mol), formic acid (9.2 g, 0.2 mol), and toluene (100 mL).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Acetonitrile and water gradient
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the UV-Vis spectrum of the compound.
-
Inject the standards and the sample solution into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Purity can be assessed by the relative peak area.
Data Presentation
Table 1: Comparative Summary of Synthesis Methods
| Parameter | Method 1: Formic Acid | Method 2: Acetic Formic Anhydride |
| Reagents | Methyl anthranilate, Formic acid, Toluene | Methyl anthranilate, Formic acid, Acetic anhydride, Pyridine |
| Conditions | Reflux, Azeotropic water removal | 0°C to room temperature |
| Advantages | Inexpensive reagents, Simple setup | Milder conditions, Potentially higher yields for sensitive substrates |
| Disadvantages | Harsh conditions, Equilibrium limited | Requires preparation of the anhydride, Use of a base |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons (δ 7.0-8.5 ppm), methyl ester protons (δ ~3.9 ppm), N-H proton (variable), and formyl proton (δ ~8.4 ppm) |
| ¹³C NMR | Peaks for ester carbonyl (~168 ppm), amide carbonyl (~160 ppm), and aromatic carbons |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide stretch) |
| Mass Spec (m/z) | 179 [M]⁺ |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and cross-validation of this compound.
Conclusion
The successful synthesis and characterization of this compound rely on a systematic and logical approach. By understanding the principles behind different synthetic and analytical methods, researchers can make informed decisions to achieve their desired outcomes. The cross-validation of experimental results through multiple, independent techniques is a cornerstone of scientific integrity, ensuring the reliability and reproducibility of the data. This guide provides a comprehensive framework for researchers to confidently prepare and validate this important chemical intermediate.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl N-Formylanthranilate
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a compound. A crucial, and often overlooked, final step is the safe and responsible disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of Methyl N-formylanthranilate (CAS 41270-80-8), also known as Methyl 2-formamidobenzoate. By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also uphold your commitment to environmental stewardship.
Understanding the Compound: Hazard Profile of this compound
Based on available information, this compound is classified as a combustible solid and is considered hazardous to water (Water Hazard Class 2). Furthermore, GHS hazard classifications indicate that it is harmful if swallowed , causes skin and serious eye irritation , and may cause an allergic skin reaction.[1][2] Of significant importance for disposal is its classification as toxic to aquatic life with long-lasting effects .[2]
This environmental toxicity dictates that this compound must not be disposed of down the drain or in regular solid waste streams.[1] Improper disposal can lead to the contamination of aquatic ecosystems, posing a significant threat to wildlife and environmental health.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Primary Concern for Disposal |
| Combustible Solid | Can ignite and burn when exposed to a heat source. | Fire hazard during storage and handling of waste. |
| Acute Oral Toxicity | Harmful if ingested. | Potential for poisoning if waste is not properly contained. |
| Skin/Eye Irritant | Causes irritation upon contact with skin and serious irritation to eyes. | Requires use of appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | CRITICAL: Prohibits drain disposal and necessitates environmentally responsible disposal methods. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk and ensure regulatory compliance.
Experimental Protocol: Disposal of this compound Waste
1.0 Personal Protective Equipment (PPE) and Safety Precautions
1.1. Don appropriate PPE: Before handling any waste containing this compound, ensure you are wearing a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene are suitable), and safety glasses with side shields or chemical splash goggles. 1.2. Work in a well-ventilated area: Handle the waste in a fume hood or a designated, well-ventilated waste accumulation area to minimize inhalation exposure.
2.0 Waste Segregation and Containerization
2.1. Segregate waste streams: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated container for non-halogenated organic solids or liquids, depending on its form. 2.2. Select an appropriate waste container: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are recommended. 2.3. Label the waste container: Immediately upon adding the first amount of waste, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Combustible," "Irritant," "Environmental Hazard").
3.0 Waste Accumulation and Storage
3.1. Accumulate waste at the point of generation: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated. 3.2. Keep the container closed: The waste container must be kept securely closed at all times, except when adding waste. 3.3. Store safely: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak. Ensure the storage area is away from sources of ignition and incompatible chemicals.
4.0 Final Disposal
4.1. Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. 4.2. Do not attempt to treat the waste: Unless you are specifically trained and equipped for chemical neutralization or treatment, do not attempt to alter the chemical composition of the waste. 4.3. Follow institutional procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal. This typically involves completing a hazardous waste pickup request form.
Logical Framework for Disposal Decision-Making
The decision-making process for the disposal of this compound can be visualized as a logical flow, emphasizing the critical assessment of its hazards.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory obligation but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the compound's hazards and adhering to the systematic disposal procedures outlined in this guide, researchers can ensure that their scientific pursuits do not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and your designated safety officer for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
